5-(3-methoxyphenyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-8-4-2-3-7(5-8)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIYZFMMXUUGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Research Perspectives on the 1,2,4 Triazole Scaffold and 5 3 Methoxyphenyl 1h 1,2,4 Triazole
Global Significance of 1,2,4-Triazole (B32235) Derivatives in Scientific Endeavors
The 1,2,4-triazole scaffold is of immense global significance, underpinning the development of numerous compounds with a wide array of applications. These derivatives are integral to the creation of various biologically active substances and functional materials. lifechemicals.com In the realm of medicine, the 1,2,4-triazole core is a key pharmacophore in many commercially successful drugs. lifechemicals.comnih.gov For instance, Fluconazole (B54011) is a widely used antifungal agent, while Ribavirin serves as an antiviral medication. lifechemicals.com The anti-HIV-1 drug Doravirine, approved by the FDA in 2018, also features a 1,2,4-triazole moiety in its structure. lifechemicals.com
The versatility of 1,2,4-triazole derivatives extends beyond medicine into various technological fields. They are employed as corrosion inhibitors, components of ionic liquids, metal-complexing agents, and in the fabrication of organic polymers for light-emitting devices and dendrimers. lifechemicals.com The deprotonated form of the parent 1,2,4-triazole has even demonstrated efficacy as an acyl transfer catalyst. lifechemicals.com
The broad and potent biological activities of 1,2,4-triazole derivatives have spurred extensive research. ijpsr.com Scientific investigations have revealed their potential as antifungal, antimicrobial, anticancer, antibacterial, anticonvulsant, anti-inflammatory, and antioxidant agents. nih.govresearchgate.netresearchgate.net This wide range of therapeutic possibilities makes them promising candidates for the development of new drugs to address a multitude of diseases, including cancer, microbial infections, and inflammatory disorders. researchgate.net The ongoing exploration of these compounds is driven by the urgent need for new and effective treatments, particularly in the face of rising drug resistance in bacteria. nih.gov
The Research Context of 5-(3-Methoxyphenyl)-1H-1,2,4-Triazole within Heterocyclic Chemistry
Within the vast field of heterocyclic chemistry, the study of specific 1,2,4-triazole derivatives like this compound is driven by the principle of molecular modification to achieve desired biological activities. The introduction of a methoxyphenyl group at the 5-position of the 1,2,4-triazole ring is a strategic design choice aimed at exploring and potentially enhancing the compound's pharmacological profile. The methoxy (B1213986) group can influence the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets.
Research into compounds with similar structural motifs, such as those containing methoxyphenyl and triazole rings, has shown promising results in various therapeutic areas. For example, derivatives incorporating these fragments have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netzsmu.edu.uazsmu.edu.ua The synthesis and evaluation of compounds like 5-(3-methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol and 4-(4-chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione highlight the continued interest in exploring the chemical space around the methoxyphenyl-triazole scaffold. nih.govresearchgate.net These studies often involve detailed structural analysis, including X-ray crystallography, to understand the spatial arrangement of the different ring systems, which is crucial for predicting and interpreting biological activity. nih.govresearchgate.net
Foundational Theories and Research Paradigms for Triazole Studies
The study of 1,2,4-triazoles is guided by established principles of medicinal and heterocyclic chemistry. A key paradigm is the concept of pharmacophores , which are specific arrangements of atoms or functional groups that are responsible for a molecule's biological activity. nih.gov The 1,2,4-triazole ring itself is considered a privileged scaffold due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological receptors. nih.govmdpi.com
Another foundational theory is structure-activity relationship (SAR) , which seeks to understand how modifications to a molecule's chemical structure affect its biological activity. In triazole research, SAR studies involve synthesizing a series of related compounds with systematic variations in their substituents and then evaluating their biological effects. This allows researchers to identify which parts of the molecule are essential for activity and to optimize the structure for improved potency and selectivity. nih.gov
The research process in this field is often guided by a positivist research paradigm , which emphasizes objective measurement and empirical data. researchgate.net This involves the synthesis of novel compounds, their purification and characterization using analytical techniques like NMR and mass spectrometry, and the quantitative assessment of their biological activity through in vitro and in vivo assays. zsmu.edu.uaresearchgate.net More recently, computational chemistry and molecular modeling have become integral to triazole research. nih.gov These approaches, falling under a more interpretivist or constructivist paradigm , allow for the prediction of how a molecule might bind to a biological target, such as an enzyme or receptor, providing insights that can guide the design of new and more effective compounds. nih.govresearchgate.net
Scope and Advanced Objectives of the Academic Research Outline for this compound
The academic research outline for this compound is designed to systematically investigate its chemical properties and biological potential. The primary objectives are to:
Synthesize and Characterize: Develop efficient and reliable synthetic routes to obtain pure this compound and its derivatives. This includes thorough characterization using modern spectroscopic techniques to confirm their chemical structures.
Explore Biological Activities: Conduct a comprehensive screening of the synthesized compounds for a range of biological activities, including but not limited to antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This involves the use of standardized biological assays to obtain quantitative data on their potency and efficacy.
Elucidate Structure-Activity Relationships: By synthesizing and testing a library of related compounds with variations in their chemical structure, the research aims to establish clear relationships between specific structural features and the observed biological activities. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Investigate Mechanisms of Action: For compounds that exhibit significant biological activity, further studies are planned to elucidate their underlying mechanisms of action. This may involve techniques such as enzyme inhibition assays, gene expression analysis, and cell-based studies to identify the specific molecular targets and pathways through which the compounds exert their effects. nih.govjohnshopkins.edu
Utilize Computational Modeling: Employ computational tools to model the interactions of this compound and its derivatives with their putative biological targets. This can provide valuable insights into the binding modes and help to rationalize the observed structure-activity relationships. nih.gov
Through this multi-faceted approach, the research aims to contribute to the broader understanding of 1,2,4-triazole chemistry and to identify novel lead compounds with the potential for further development as therapeutic agents.
Advanced Synthetic Methodologies for 5 3 Methoxyphenyl 1h 1,2,4 Triazole and Its Structural Analogues
Contemporary Conventional Synthesis of 1,2,4-Triazole (B32235) Ring Systems
Conventional synthetic strategies for assembling the 1,2,4-triazole core have evolved significantly, moving towards greater efficiency, milder conditions, and broader substrate scope. These methods typically involve the formation of the five-membered ring through the cyclization of linear precursors containing the requisite nitrogen and carbon atoms.
Cycloaddition Reactions and Their Mechanistic Pathways
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical approach for constructing the 1,2,4-triazole ring. In these reactions, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the five-membered heterocyclic ring in a single step.
One prominent pathway involves the 1,3-dipolar cycloaddition of nitrile ylides with diazonium salts. isres.org This method offers a direct route to fully substituted 1,2,4-triazoles under mild conditions. isres.org Similarly, nitrile imines, often generated in situ from hydrazonoyl chlorides, can undergo [3+2] cycloaddition with nitriles to afford 1,2,4-triazoles. mdpi.comorganic-chemistry.org For instance, the reaction of hydrazonoyl hydrochlorides with oximes, which serve as nitrile precursors, yields 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The mechanism proceeds through the formation of a 1,3-dipole (the nitrile imine) which then reacts with the nitrile dipolarophile. mdpi.com
Another key strategy is the catalyst-controlled [3+2] cycloaddition between isocyanides and diazonium salts, which provides a practical and high-yielding route to diverse 1,2,4-triazoles. isres.org The mechanistic pathway is heavily influenced by the choice of catalyst, allowing for regioselective control over the final product.
| 1,3-Dipole Source | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| Isocyanides | Diazonium Salts | Catalyst-dependent regioselectivity; mild conditions. | isres.org |
| Nitrile Ylides | Diazonium Salts | Copper-catalyzed, one-pot synthesis of fully substituted triazoles. | isres.org |
| Hydrazonoyl Chlorides (Nitrile Imine precursor) | Trifluoroacetonitrile (CF3CN) | Provides access to 5-trifluoromethyl 1,2,4-triazoles with high regioselectivity. | mdpi.com |
| Hydrazonoyl Hydrochlorides | Oximes (Nitrile precursor) | Effective for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles. | organic-chemistry.org |
Strategies Involving Hydrazine and Amidoxime Intermediates
Classical methods for 1,2,4-triazole synthesis frequently rely on the cyclization of linear precursors derived from hydrazine and its derivatives. The Einhorn–Brunner reaction, for example, involves the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com A related method, the Pellizzari reaction, achieves cyclization by heating a mixture of an amide and an acyl hydrazide. scispace.com
More contemporary approaches utilize amidoxime intermediates. A versatile one-pot synthesis involves the reaction of nitriles with hydroxylamine to form an amidoxime in situ. acs.org This intermediate then reacts with another nitrile, catalyzed by a copper salt, followed by intramolecular cyclization and dehydration to yield the 1,2,4-triazole. acs.org This method is advantageous as it uses simple, readily available starting materials. acs.org To synthesize the title compound, 3-methoxybenzonitrile could be used as one of the nitrile components.
Another important intermediate is the amidrazone, which can be cyclized with various reagents. For example, reacting an amidrazone with the aminal of an aromatic aldehyde provides a highly regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles. tandfonline.com
| Reaction Name/Type | Key Reactants | Intermediate | Key Features | Reference |
|---|---|---|---|---|
| Einhorn–Brunner Reaction | Hydrazine, Diacylamines | - | Classic condensation method. | scispace.com |
| Pellizzari Reaction | Amide, Acyl hydrazide | - | Thermal condensation method. | scispace.com |
| Copper-Catalyzed One-Pot Synthesis | Nitriles, Hydroxylamine Hydrochloride | Amidoxime | Uses simple starting materials and an inexpensive catalyst. | acs.org |
| Amidrazone Cyclization | Amidrazone, Aminal of aldehyde | Amidrazone | Highly regioselective for 1,3,5-trisubstituted products. | tandfonline.com |
Multi-component Reaction Paradigms for Triazole Assembly
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. researchgate.netnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. researchgate.net
A notable one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the combination of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.orgnih.gov This process proceeds under mild conditions and allows for significant diversity in the substituents at the 1, 3, and 5 positions of the triazole ring. isres.org
Another innovative MCR is an oxidant- and metal-free three-component condensation of isothiocyanates, amidines, and hydrazines. isres.org This [2+1+2] cyclization process involves C–S and C–N bond cleavage and the formation of new C–N bonds in one pot, leading to fully substituted 1H-1,2,4-triazol-3-amines under environmentally friendly conditions. isres.org Furthermore, 1-aryl 1,2,4-triazoles can be prepared directly from anilines in a multicomponent process, demonstrating the versatility of MCRs in accessing varied triazole frameworks. acs.org
Regioselective Synthesis Approaches
Controlling the substitution pattern on the 1,2,4-triazole ring is a significant challenge in synthesis, as alkylation or cyclization can often lead to mixtures of regioisomers. Consequently, the development of highly regioselective methods is of paramount importance.
A powerful strategy for achieving regioselectivity is the use of catalyst control in [3+2] cycloaddition reactions. For example, the reaction of isocyanides with aryl diazonium salts can be directed to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the metal catalyst employed. isres.org Silver(I) catalysis favors the formation of 1,3-disubstituted isomers in high yield, whereas copper(II) catalysis selectively produces the 1,5-disubstituted regioisomers. isres.org
Highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles has also been achieved through a convenient one-pot reaction between carboxylic acids, monosubstituted hydrazines, and primary amidines. isres.org Similarly, a [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile has been shown to proceed with exclusive regioselectivity, yielding 5-trifluoromethyl 1,2,4-triazoles. mdpi.com
Catalysis in the Synthesis of 1,2,4-Triazole Frameworks
Catalysis, particularly using transition metals, has become an indispensable tool for the synthesis of 1,2,4-triazoles. Catalysts can enable reactions under milder conditions, improve yields, and, crucially, control selectivity.
Metal-Catalyzed Synthetic Protocols
Copper catalysts are the most extensively used in 1,2,4-triazole synthesis due to their low cost, ready availability, and versatile reactivity. acs.org Copper-catalyzed protocols include:
Oxidative Coupling: A simple and adaptable system using a copper catalyst, O₂ as a green oxidant, and a base can efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org
One-Pot Synthesis from Nitriles: Inexpensive Cu(OAc)₂ catalyzes the one-pot reaction of nitriles and hydroxylamine hydrochloride to form 1,2,4-triazole derivatives without the need for an inert atmosphere. isres.orgacs.org
[3+2] Cycloadditions: Copper catalysts are effective in promoting [3+2] cycloaddition reactions, such as the reaction between nitrile ylides and diazonium salts to give fully substituted 1,2,4-triazoles. isres.org
Regiocontrol: As mentioned, Cu(II) catalysts can direct the cycloaddition of isocyanides and diazonium salts to selectively yield 1,5-disubstituted 1,2,4-triazoles. isres.org
Beyond copper, other metals also play a significant role. Silver(I) catalysts are used to regioselectively synthesize 1,3-disubstituted 1,2,4-triazoles, complementing the selectivity offered by copper. isres.org Zinc(II) has been shown to catalyze the coupling of acyl hydrazides with dialkylcyanamides to produce 3-dialkylamino-1,2,4-triazoles. isres.org
| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Copper (e.g., Cu(OAc)₂) | One-Pot Condensation/Cyclization | Nitriles, Hydroxylamine | Disubstituted 1,2,4-triazoles | isres.orgacs.org |
| Copper (Cu(II)) | [3+2] Cycloaddition (Regioselective) | Isocyanides, Diazonium Salts | 1,5-Disubstituted 1,2,4-triazoles | isres.org |
| Silver (Ag(I)) | [3+2] Cycloaddition (Regioselective) | Isocyanides, Diazonium Salts | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
| Zinc (Zn(II)) | Coupling/Cyclization | Acyl hydrazides, Dialkylcyanamides | 3-Dialkylamino-1,2,4-triazoles | isres.org |
| Copper | Oxidative C(sp3)-H Functionalization | Amidines, Trialkylamines | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
Copper-Mediated Transformations
Copper catalysis is a versatile and cost-effective approach for the synthesis of 1,2,4-triazoles. A variety of copper-mediated transformations have been developed, often proceeding through cycloaddition reactions or oxidative coupling pathways. These methods are attractive due to the low toxicity and abundance of copper salts.
One prominent copper-catalyzed approach involves the one-pot synthesis of 1,2,4-triazole derivatives from readily available starting materials like nitriles and hydroxylamine. nih.govacs.org This method typically utilizes an inexpensive copper salt, such as Cu(OAc)₂, as the catalyst and can be performed without the need for an inert atmosphere. nih.gov The reaction proceeds through the sequential intermolecular addition of hydroxylamine to a nitrile to form an amidoxime intermediate, followed by a copper-catalyzed reaction with another nitrile and subsequent intramolecular dehydration and cyclization. nih.govacs.org
Another powerful copper-mediated strategy is the three-component reaction of an amine and two molecules of nitriles, which affords fully substituted 1,2,4-triazoles. nih.gov This reaction is proposed to proceed via a tandem double addition–oxidative cyclization mechanism. nih.gov Furthermore, copper-catalyzed intermolecular [3+2] cycloaddition reactions have been demonstrated to be effective for the synthesis of structurally diverse 1,2,4-triazoles. isres.org For instance, the reaction of nitriles and 2-diazoacetonitriles with aryldiazonium salts, enabled by a copper catalyst, provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles. isres.org
Oxidative functionalization of C(sp³)–H bonds in amidines using a [Cu]/O₂ catalytic system is another efficient route to 1,2,4-triazoles. isres.org This method offers significant flexibility for the synthesis of multi-nitrogen heterocycles. isres.org Catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts provides a practical method for the synthesis of 1,2,4-triazoles, where Cu(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles in high yields. isres.org
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
| Nitriles | Hydroxylamine | Cu(OAc)₂ | Substituted 1,2,4-triazoles | Moderate to Good | nih.govacs.org |
| Amine | Nitriles (2 equiv.) | Copper salt | Fully substituted 1,2,4-triazoles | Not specified | nih.gov |
| Nitriles | 2-Diazoacetonitriles | Cu catalyst | 1-Aryl-5-cyano-1,2,4-triazoles | Not specified | isres.org |
| Amidines | Trialkylamines | [Cu]/O₂, K₃PO₄ | 1,3-Disubstituted 1,2,4-triazoles | Not specified | isres.org |
| Isocyanides | Diazonium salts | Cu(II) | 1,5-Disubstituted 1,2,4-triazoles | High | isres.org |
Palladium-Catalyzed Reactions
Palladium catalysis has emerged as a powerful tool for the synthesis of highly substituted triazoles, primarily through cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds. While much of the research has focused on 1,2,3-triazoles, the principles of palladium-catalyzed C-H arylation are applicable to the 1,2,4-triazole system.
Direct C-H arylation of pre-formed triazole rings with aryl halides is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials. researchgate.net Palladium(II) acetate, often in combination with a suitable ligand such as triphenylphosphine, has been shown to effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a facile route to fully substituted triazoles with well-defined regiochemistry. acs.org This methodology can be extended to the arylation of 1,2,4-triazoles.
A study on the palladium-catalyzed direct arylation of 1,2,3-triazoles demonstrated that the choice of ligand can be crucial, with bulky phosphine ligands sometimes proving more effective than PPh₃. rsc.org The reaction conditions typically involve a palladium catalyst, a base such as K₂CO₃ or Cs₂CO₃, and a high-boiling solvent like DMF at elevated temperatures. rsc.org
Furthermore, palladium-catalyzed multicomponent reactions have been developed for the one-pot synthesis of trisubstituted 1,2,4-triazoles. rsc.org Sequentially palladium-catalyzed processes, such as those based on the Suzuki-Miyaura cross-coupling, offer a reliable method for creating carbon-carbon bonds and have been applied to the synthesis of substituted triazines and imidazoles, showcasing the potential for similar applications in 1,2,4-triazole synthesis. nih.gov
| Triazole Substrate | Arylating Agent | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
| 1,4-Disubstituted 1,2,3-triazole | Phenyl bromide | Pd(OAc)₂/PPh₃/K₂CO₃ | 1,4,5-Trisubstituted 1,2,3-triazole | <20 (initially) | acs.org |
| N-Aryl 1,2,3-triazole | Aryl halide | Pd(OAc)₂/Tris(o-tolyl)phosphine/K₂CO₃ | C-5 Substituted N-aryl 1,2,3-triazole | Not specified | rsc.org |
| 1-Substituted 1,2,4-triazole | Aryl halide | Palladium catalyst | Arylated 1,2,4-triazole | Not specified | researchgate.net |
Nickel-Catalyzed Systems and Their Substrate Scope
Nickel catalysis offers a more economical and sustainable alternative to palladium for cross-coupling reactions. Nickel-based catalytic systems have been successfully developed for the C-H arylation of various azoles, including 1,2,4-triazoles, with a broad range of aryl electrophiles.
A general and effective catalytic system for the C-H arylation of azoles with aryl bromides and iodides is Ni(OAc)₂/bipy/LiOtBu. nih.gov For more challenging substrates like aryl chlorides and triflates, the Ni(OAc)₂/dppf system has proven to be efficient. nih.gov This methodology is applicable to a variety of heteroarenes, including thiazoles, benzothiazoles, oxazoles, benzoxazoles, and benzimidazoles, suggesting its potential for the synthesis of aryl-substituted 1,2,4-triazoles. nih.gov
Nickel-catalyzed decarbonylative C-H biaryl coupling of azoles and aryl esters presents an innovative approach that avoids the use of expensive metal catalysts and stoichiometric oxidants. acs.org Furthermore, a nickel-catalyzed method for the direct arylation of azoles using benzoates has been described, where perfluorophenyl and 2-nitrobenzoates serve as the arylating agents. nih.gov This reaction is highly dependent on the electronic nature of the carboxylate. nih.gov
The substrate scope of nickel-catalyzed C-H arylation is broad, tolerating a variety of functional groups on both the azole and the aryl halide. This versatility makes it a valuable tool for the synthesis of complex molecules, including bioactive compounds. nih.gov
| Azole Substrate | Arylating Agent | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
| Azoles | Aryl bromides/iodides | Ni(OAc)₂/bipy/LiOtBu | Arylated azoles | Not specified | nih.gov |
| Azoles | Aryl chlorides/triflates | Ni(OAc)₂/dppf | Arylated azoles | Not specified | nih.gov |
| Azoles | Aryl esters | Nickel catalyst | Arylated azoles | Not specified | acs.org |
| Azoles | Perfluoro- and 2-nitrobenzoates | Ni(OTf)₂ | Arylated azoles | Modest to good | nih.gov |
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative that often provides high levels of stereoselectivity and functional group tolerance. In the context of 1,2,4-triazole synthesis, organocatalytic approaches are still developing but show significant promise.
While direct organocatalytic methods for the synthesis of 5-aryl-1,2,4-triazoles are not extensively documented, related structures such as 5-aryl-1,2,4-triazolidine-3-thiones have been synthesized using organocatalysts. rsc.orgacgpubs.orgfrontiersin.org For instance, an eco-friendly, one-pot multi-component reaction of substituted aromatic aldehydes, isatin, and thiosemicarbazide in the presence of glutamic acid as an organocatalyst under microwave irradiation has been reported to produce these derivatives in high yields. rsc.orgacgpubs.orgfrontiersin.org
Although the provided search results focus more on the organocatalytic synthesis of 1,2,3-triazoles, the underlying principles of activating substrates through enamine or enolate intermediates could potentially be adapted for the construction of the 1,2,4-triazole ring. acs.org For example, enolate-mediated organocatalytic [3+2]-cycloaddition of activated carbonyls and aryl azides has been developed for the synthesis of 1,2,3-triazoles. acs.org
Anionic Catalysis: The Role of 1,2,4-Triazole Anion in Acyl Transfer Reactions
The 1,2,4-triazole anion has been identified as a highly effective nucleophilic catalyst for acyl transfer reactions, such as the aminolysis and transesterification of esters. organic-chemistry.orgnih.govamazonaws.com This catalytic activity stems from the optimal pKa of 1,2,4-triazole, which allows for its deprotonation by a suitable base to form the catalytically active anion. organic-chemistry.org
The reaction mechanism operates through an anionic mode, requiring a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the triazole anion. organic-chemistry.org The deprotonated 1,2,4-triazole then acts as a potent nucleophile, attacking the acyl donor (e.g., an ester) to form an N-acyltriazole intermediate. This intermediate is a highly reactive acylating agent that readily transfers the acyl group to a nucleophile, such as an amine or an alcohol, regenerating the triazole anion to complete the catalytic cycle. researchgate.net
The 1,2,4-triazole anion has demonstrated superior catalytic activity compared to other azoles like pyrazole and 1,2,3-triazole in these transformations. nih.gov The efficiency of this catalytic system has been demonstrated in the acetylation of amines, transesterification of alcohols, and acylation of oxazolidinones. organic-chemistry.org
| Acyl Donor | Nucleophile | Catalyst/Base | Product | Yield (%) | Reference |
| Unactivated esters | Amines | 1,2,4-triazole/DBU | Amides | Not specified | nih.gov |
| Isopropenyl acetate | Amines, alcohols, oxazolidinones | 1,2,4-triazole/DBU | Acetylated products | Not specified | organic-chemistry.org |
| Methyl L-phenylalaninate | (self-condensation) | 1,2,4-triazole/DBU | Diketopiperazine | Not specified | nih.gov |
Oxidative Functionalization Strategies
Oxidative functionalization provides a direct and atom-economical approach to introduce new functional groups onto the 1,2,4-triazole core or to construct the ring itself through oxidative cyclization. These methods often utilize mild and environmentally friendly oxidants, such as molecular oxygen.
Copper-catalyzed oxidative coupling reactions are prominent in this area. For example, a copper-catalyzed oxidative functionalization of the C(sp³)–H bond in amidines using molecular oxygen as the oxidant has been developed for the synthesis of 1,3-disubstituted 1,2,4-triazoles. isres.org This approach offers a flexible route to multi-nitrogen heterocycles from readily available starting materials. isres.org
Another key strategy is the oxidative heterocyclization for the synthesis of 1,2,4-triazoles. A study demonstrated the selective C-N bond formation over C-S bond formation through a formal C-H functionalization during the copper(II)-catalyzed construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. semanticscholar.org Upon extending the reaction time, these thiones can be transformed into 4,5-disubstituted 1,2,4-triazoles via a desulfurization process. semanticscholar.org
Furthermore, metal-free oxidative cyclization methods have been reported. For instance, an I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source, provides a route to 3-trifluoromethyl-1,2,4-triazoles. isres.org
Green Chemistry Principles Applied to 1,2,4-Triazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. For the synthesis of 1,2,4-triazoles, several green approaches have been developed, focusing on the use of eco-friendly solvents, catalysts, and energy sources.
Microwave-assisted synthesis has emerged as a valuable green technique, significantly reducing reaction times and often improving yields. nih.gov The application of microwave irradiation has been shown to be superior to conventional heating methods in terms of energy efficiency for the synthesis of substituted 1,2,4-triazoles. nih.gov For example, the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones has been achieved under microwave irradiation using biodegradable and environmentally friendly organocatalysts like glutamic acid. rsc.orgacgpubs.orgfrontiersin.org
Ultrasound-assisted synthesis is another green methodology that can accelerate reaction rates and improve yields. nih.gov The synthesis of diaryl sulfones bearing 1,2,3-triazole moieties has been successfully carried out using ultrasound, demonstrating better yields compared to classical methods. nih.gov While this example is for a 1,2,3-triazole, the principle is applicable to 1,2,4-triazole synthesis.
The use of aqueous media as a solvent is a key aspect of green chemistry. A clean and practical approach for the one-pot cyclocondensation of aromatic aldehydes with thiosemicarbazides in aqueous ethanol has been developed to produce 5-aryl-1,2,4-triazolidine-3-thiones in good yields under neutral conditions. researchgate.net This method is economical and environmentally benign due to its simple operational procedure and the use of a green solvent system. researchgate.net
Furthermore, the development of electrochemical methods for the synthesis of 1,2,4-triazoles represents a sustainable approach. An electrochemical synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles has been reported, which proceeds without the need for solid oxidants or transition-metal catalysts. isres.org
| Green Chemistry Approach | Starting Materials | Catalyst/Conditions | Product | Key Advantages | Reference |
| Microwave Irradiation | Aromatic aldehydes, isatin, thiosemicarbazide | Glutamic acid | 5-Aryl-1,2,4-triazolidine-3-thiones | Reduced reaction time, high yields, biodegradable catalyst | rsc.orgacgpubs.orgfrontiersin.org |
| Ultrasound Assistance | Diaryl sulfones with azide (B81097) and alkyne functionalities | Not specified | Diaryl sulfones with 1,2,3-triazole moieties | Better yields than classical methods | nih.gov |
| Aqueous Media | Aromatic aldehydes, thiosemicarbazides | None (neutral conditions) | 5-Aryl-1,2,4-triazolidine-3-thiones | Green solvent, simple procedure, high yields | researchgate.net |
| Electrochemistry | Aryl hydrazines, alcohols, paraformaldehyde | None | 1-Aryl and 1,5-disubstituted 1,2,4-triazoles | No solid oxidants or metal catalysts | isres.org |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes. nih.govbroadinstitute.org Furthermore, microwave-assisted synthesis frequently results in higher product yields and improved purity, minimizing the need for extensive purification steps. uthm.edu.my
The application of microwave irradiation has been successfully demonstrated in the synthesis of various 1,2,4-triazole derivatives. For instance, the condensation of nitriles and hydrazides to form 3,5-disubstituted 1,2,4-triazoles can be achieved with good yields and significantly reduced reaction times under microwave conditions, often without the need for a base or solvent. scipublications.com One-pot methods for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles have also been developed, completing the reaction in as little as one minute with high yields. nih.gov
The efficiency of this method is highlighted by comparative studies where conventional heating might require 27 hours for a reaction that is completed in 30 minutes under microwave irradiation, with yields as high as 96%. nih.gov Similarly, the synthesis of thioether derivatives containing 1,2,4-triazole moieties was achieved with an 81% yield in just 15 minutes. nih.gov
| Reaction Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |
|---|---|---|---|---|---|
| Condensation of Nitriles and Hydrazides | >4 hours | 1 minute | N/A | 85% | nih.gov |
| Synthesis of Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | N/A | 96% | nih.gov |
| Synthesis of Thioether derivatives | N/A | 15 minutes | N/A | 81% | nih.gov |
| Condensation of Hydrazines and Formamide | N/A | 4-12 minutes | N/A | Excellent | scispace.comorganic-chemistry.org |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. In the context of 1,2,4-triazole synthesis, solvent-free approaches often involve the direct reaction of starting materials under microwave irradiation or other forms of energy input. scispace.com This methodology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, demonstrating high efficiency and product purity. researchgate.net For example, the reaction between aryl hydrazides and excess hydrazine hydrate under microwave irradiation without any organic solvent yields N4-amino-1,2,4-triazoles in excellent yields within minutes. scispace.com
Ultrasonic Irradiation in Triazole Formation
Ultrasonic irradiation, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates and improve yields. asianpubs.orgresearchgate.net The synthesis of 1,2,4-triazole derivatives has been shown to benefit from this technique, with advantages including shorter reaction times, milder conditions, and often higher product yields compared to conventional heating methods. nih.govmdpi.com
Ultrasound has been successfully employed in the one-pot synthesis of various 1,2,4-triazole derivatives, demonstrating its utility as an environmentally friendly and efficient method. asianpubs.org For instance, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation was achieved in 5-17 minutes under ultrasonic irradiation, a significant improvement over conventional heating. nih.govresearchgate.net Similarly, the preparation of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives saw reaction times reduced from 10-36 hours to 39-80 minutes with improved yields. mdpi.com
| Derivative | Conventional Time | Ultrasonic Time | Conventional Yield | Ultrasonic Yield | Reference |
|---|---|---|---|---|---|
| 1,2,4-triazolo[1,5-a]pyrimidines | 16 hours | 5-17 minutes | 73-96% | 65-96% | researchgate.net |
| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 10-36 hours | 39-80 minutes | Moderate | 75-89% | mdpi.com |
| Triazole-thiazolidin-4-one hybrids | Several hours | 30 minutes | N/A | 83.8-85.3% | arabjchem.org |
Mechanochemical Synthesis Approaches
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique offers a green and efficient alternative to traditional solution-phase synthesis. Ball milling, a common mechanochemical method, has been successfully applied to the synthesis of 1,2,3-triazole derivatives, a class of compounds structurally related to 1,2,4-triazoles. nih.govnih.gov This approach has demonstrated the potential for short reaction times and high yields in the formation of triazole rings. nih.gov The principles of mechanochemistry suggest its applicability to the synthesis of 5-(3-methoxyphenyl)-1H-1,2,4-triazole, offering a promising avenue for environmentally benign production.
Utilization of Ionic Liquids as Green Media and Catalysts
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their unique properties, such as low vapor pressure, non-flammability, and high thermal stability, make them attractive as "green" solvents and catalysts in organic synthesis. rsc.org In the context of triazole synthesis, ILs can serve dual roles, acting as both the reaction medium and a catalyst, thereby simplifying the reaction setup and workup procedures. tandfonline.com
The use of ILs has been shown to facilitate the synthesis of 1,2,4-triazole-3-thiones with excellent yields and short reaction times. tandfonline.com For example, the reaction of acid hydrazides with aryl isothiocyanates in the ionic liquid [bmim]Br proceeds efficiently at room temperature. tandfonline.com Furthermore, some ionic liquids themselves are based on triazolium cations, which can be functionalized and used in various applications. acs.orgnih.govacs.org The recyclability of many ionic liquids further enhances their environmental credentials. tandfonline.com
Derivatization and Functionalization Strategies for the this compound Scaffold
The this compound scaffold serves as a versatile platform for the development of new molecules with tailored properties. Derivatization and functionalization strategies focus on introducing a variety of substituents onto the triazole ring and its peripheral methoxyphenyl moiety.
Introduction of Varied Substituents on the Triazole Ring and Peripheral Moieties
The chemical reactivity of the 1,2,4-triazole ring allows for the introduction of a wide range of functional groups at different positions. Common strategies include N-alkylation, N-acylation, and the introduction of various substituents at the carbon atoms of the triazole ring. nih.gov These modifications can significantly influence the electronic and steric properties of the molecule, which in turn can modulate its biological activity or material properties.
For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles allows for a high degree of structural diversity. nih.gov Similarly, the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles offers a route to a variety of functionalized compounds. nih.gov The peripheral 3-methoxyphenyl (B12655295) group also presents opportunities for functionalization, such as electrophilic aromatic substitution or modification of the methoxy (B1213986) group, to further expand the chemical space of accessible derivatives. The synthesis of various 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives and their subsequent S-alkylation demonstrates the feasibility of introducing diverse functionalities. nih.gov
The development of one-pot, multicomponent reactions has further streamlined the synthesis of highly functionalized 1,2,4-triazoles, enabling the rapid generation of libraries of compounds for screening and optimization. rsc.org
Synthetic Pathways for N-Substituted 1,2,4-Triazole Derivatives
The substitution of the hydrogen atom on the nitrogen of the 1,2,4-triazole ring is a key strategy for the molecular design of new derivatives with diverse properties. The presence of two potentially reactive nitrogen atoms (N1 and N4) in the 1,2,4-triazole ring of this compound means that N-substitution reactions can lead to a mixture of N1 and N4 isomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent at the C5 position, the type of electrophile, and the reaction conditions.
N-alkylation of 5-aryl-1H-1,2,4-triazoles is commonly achieved by reacting the triazole with an alkyl halide in the presence of a base. The choice of base and solvent can significantly impact the ratio of the resulting N1 and N4 isomers. For instance, the alkylation of 1,2,4-triazoles with alkyl halides using a variety of bases can afford both 1- and 4-alkylated isomers, with a general prevalence for the N1-isomer researchgate.net. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (THF) has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles researchgate.net.
In a specific example involving a related compound, the alkylation of 5-(aryl)-4H-1,2,4-triazole-3-thiols with various alkyl halides is a known synthetic route . While this demonstrates the feasibility of alkylation on a similar core structure, the regioselectivity between N1 and N4 must be carefully considered for this compound.
Interactive Data Table: N-Alkylation of 5-Aryl-1H-1,2,4-Triazoles
| Alkylating Agent | Base | Solvent | Typical Products | Reference |
| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | DMF | Mixture of N1 and N4 isomers | researchgate.net |
| Alkyl Halide (e.g., R-Br, R-I) | DBU | THF | Predominantly N1-isomer | researchgate.net |
| O-Tosyloxazoline derivative | K₂CO₃ | DMF | N1-substituted product | researchgate.net |
The introduction of an aryl group at the nitrogen of the 1,2,4-triazole ring can be accomplished through metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods have been developed for the N-arylation of nitrogen-containing heterocycles.
Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds. Modern variations of this reaction utilize arylboronic acids as the aryl source under milder conditions. For the N-arylation of 1,2,4-triazoles, copper(I) iodide (CuI) with a suitable ligand and base, such as cesium carbonate (Cs₂CO₃), has been shown to be effective mdpi.com. These reactions can be performed with a range of aryl and heteroaryl halides mdpi.com.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology has been successfully applied to the N-arylation of 1,2,3-triazoles with high regioselectivity for the N2 position when using a bulky biaryl phosphine ligand nih.gov. While this specific example pertains to the 1,2,3-triazole isomer, palladium-catalyzed N-arylations are broadly applicable to azoles. The reaction typically involves a palladium precursor, a phosphine ligand, and a base.
Interactive Data Table: N-Arylation of 1,2,4-Triazoles
Post-Synthetic Modifications and Transformations
Once the N-substituted 5-(3-methoxyphenyl)-1,2,4-triazole core has been synthesized, further chemical modifications can be performed to generate a library of diverse compounds. These transformations can target the methoxy group on the phenyl ring, the phenyl ring itself, or the triazole ring.
Demethylation: The methoxy group on the phenyl ring is a versatile handle for further functionalization. Cleavage of the methyl ether to reveal a hydroxyl group can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and effective reagent for the demethylation of aryl methyl ethers, typically carried out in a chlorinated solvent like dichloromethane at low temperatures commonorganicchemistry.comorgsyn.org. The resulting phenol (B47542) can then be used in a variety of subsequent reactions, such as O-alkylation or conversion to an ester.
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activating group for electrophilic aromatic substitution on the phenyl ring wikipedia.org. This allows for the introduction of various substituents, such as nitro groups (nitration), halogens (halogenation), or acyl groups (Friedel-Crafts acylation), at the positions ortho and para to the methoxy group. Another powerful technique is directed ortho-metalation (DoM), where a directing group, such as the methoxy group, facilitates the deprotonation of the adjacent ortho position by a strong base like n-butyllithium, followed by quenching with an electrophile wikipedia.orguwindsor.ca.
The 1,2,4-triazole ring itself can also undergo further functionalization. For instance, C-H activation and subsequent arylation at the C3 position of the triazole ring can be achieved using palladium catalysis, although this is more established for 1,2,3-triazoles nih.gov. Additionally, if the triazole core contains other functional groups, such as a thiol group at the C3 position, these can be readily alkylated to introduce a variety of side chains .
Interactive Data Table: Post-Synthetic Modifications
| Transformation | Reagents and Conditions | Target Site | Resulting Functional Group | Reference |
| Demethylation | BBr₃, CH₂Cl₂ | 3-methoxy group | Hydroxyl group | commonorganicchemistry.comorgsyn.org |
| Directed ortho-Metalation | n-BuLi, THF; then Electrophile (E⁺) | Phenyl ring (ortho to methoxy) | Introduction of electrophile (E) | wikipedia.orguwindsor.ca |
| S-Alkylation (on 3-thiol derivative) | Alkyl Halide, Base | C3-thiol group | Thioether |
Advanced Structural Elucidation and Spectroscopic Characterization
Comprehensive Spectroscopic Characterization of 5-(3-Methoxyphenyl)-1H-1,2,4-Triazole and its Derivatives
Spectroscopic methods are fundamental in confirming the identity and structural features of this compound. Each technique offers unique insights into the molecule's vibrational, electronic, and magnetic environments.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a 1,2,4-triazole (B32235) derivative is characterized by several key absorption bands.
For the 1,2,4-triazole ring itself, the N-H stretching vibration typically appears as a strong band around 3126 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the methoxyphenyl substituent are expected in the 3000–3100 cm⁻¹ region. researchgate.netnih.govmdpi.com The triazole ring's C-H stretching is specifically observed around 3106 cm⁻¹. mdpi.com Furthermore, C=C stretching vibrations within the aromatic ring are generally found at approximately 1483-1529 cm⁻¹. researchgate.net The ether linkage of the methoxy (B1213986) group is identified by its characteristic O-C stretching vibration, often seen near 1239 cm⁻¹. mdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Triazole Ring) | ~3126 | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | researchgate.netnih.govmdpi.com |
| Triazole C-H Stretch | ~3106 | mdpi.com |
| C=C Stretch (Aromatic) | 1483 - 1529 | researchgate.net |
| -N=N- Stretch | ~1543 | researchgate.net |
| Ether O-C Stretch | ~1239 | mdpi.com |
NMR spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule.
¹H-NMR: In the proton NMR spectrum of this compound, the protons of the methoxyphenyl ring would appear as distinct signals in the aromatic region (typically δ 6.8-7.9 ppm). The methoxy group (-OCH₃) protons would present as a sharp singlet, usually around δ 3.7-3.9 ppm. cardiff.ac.uk The proton attached to the triazole ring carbon is expected to resonate at a specific chemical shift, and the N-H proton of the triazole ring would appear as a broad singlet, the position of which can be influenced by the solvent and concentration.
¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. For derivatives of 1H-1,2,4-triazole, the carbon atoms of the triazole ring have characteristic chemical shifts; C-3 is typically observed in the region of δ 151.9–152.3 ppm, while C-5 is found between δ 142.5–142.8 ppm. mdpi.com The carbons of the 3-methoxyphenyl (B12655295) ring would have signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the methoxy group appearing further downfield. The methoxy group's carbon atom itself would have a signal in the upfield region, typically around δ 55-60 ppm.
2D-NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming assignments. For instance, long-range couplings between the triazole proton and the two triazole carbons can definitively identify their signals in the spectrum. mdpi.com
| Proton Group | Expected Shift Range | Reference |
|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.9 | cardiff.ac.uk |
| Methoxy (OCH₃) | 3.7 - 3.9 | cardiff.ac.uk |
| Triazole C-H | Variable | |
| Triazole N-H | Variable (broad) |
| Carbon Group | Expected Shift Range | Reference |
|---|---|---|
| Triazole C-3 | 151.9 - 152.3 | mdpi.com |
| Triazole C-5 | 142.5 - 142.8 | mdpi.com |
| Aromatic (C₆H₄) | 110 - 160 | nih.gov |
| Methoxy (OCH₃) | 55 - 60 | cardiff.ac.uk |
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. A common fragmentation pathway for related methoxyphenyl triazoles involves the formation of a methoxyphenyl radical cation at an m/z of 107. researchgate.net This fragment can further undergo the removal of a neutral formaldehyde (B43269) molecule (HCHO) to yield a phenyl radical cation at m/z 77. researchgate.net
| m/z | Proposed Fragment | Reference |
|---|---|---|
| 189.08 | [M]⁺ Molecular Ion | |
| 107 | [C₇H₇O]⁺ (methoxyphenyl radical cation) | researchgate.net |
| 77 | [C₆H₅]⁺ (phenyl radical cation) | researchgate.net |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. These transitions arise from the conjugated π-electron systems of the phenyl ring and the triazole ring, as well as the non-bonding electrons on the nitrogen and oxygen atoms. Computational studies on structurally related molecules using time-dependent density functional theory (TD-DFT) help in assigning these electronic transitions. nih.gov
Single Crystal X-ray Diffraction Analysis for Precise Molecular Geometry
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Analysis of related crystal structures provides insight into the expected molecular geometry of this compound.
Bond Lengths and Angles: Within the 1,2,4-triazole ring, C=N double bonds are typically shorter than C-N single bonds. For example, in a related structure, a C=N bond length was measured at 1.294 Å, while C-S and N-N bonds were 1.679 Å and ~1.37 Å, respectively. nih.gov Another study on a triazol-3-ol derivative reported an N=C double bond length of 1.3459 Å. nih.gov These values are consistent with the established bond characteristics in such heterocyclic systems.
Torsional Angles (Dihedral Angles): A key structural feature is the relative orientation of the 3-methoxyphenyl ring and the 1,2,4-triazole ring. This is defined by the torsional or dihedral angle between the planes of the two rings. In similar structures, the dihedral angles between a triazole ring and attached phenyl rings can vary significantly. For instance, in one derivative, the dihedral angle between the triazole and a 3-methoxyphenyl ring was found to be 11.79 (3)°. nih.gov In another, the angle was 53.02 (3)°. nih.gov This indicates that the degree of twist between the two ring systems can be influenced by other substituents and crystal packing forces. The planarity of the triazole and phenyl rings themselves is generally maintained. mdpi.com
| Bond | Typical Length (Å) | Reference |
|---|---|---|
| N=C (Triazole) | 1.29 - 1.35 | nih.govnih.gov |
| N-N (Triazole) | ~1.37 | nih.gov |
| C-N (Triazole) | Variable |
| Ring System 1 | Ring System 2 | Reported Angle (°) | Reference |
|---|---|---|---|
| 1,2,4-Triazole | 3-Methoxyphenyl | 11.79 | nih.gov |
| 1,2,4-Triazole | 3-Methoxyphenyl | 53.02 | nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions for this compound
A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of the compound this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided at this time.
The elucidation of a crystal structure is a fundamental prerequisite for the precise analysis of how molecules are arranged in the solid state. This analysis involves the determination of the unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice. From this data, crucial intermolecular interactions can be identified and characterized.
Hydrogen Bonding: In the hypothetical crystal structure of this compound, the 1,2,4-triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms). This would likely lead to the formation of intermolecular hydrogen bonds, which are strong, directional interactions that significantly influence the crystal packing. The specific geometry of these bonds, including donor-acceptor distances and angles, would be a key feature of the crystal structure.
π-π Stacking: The presence of two aromatic rings, the methoxyphenyl group and the 1,2,4-triazole ring, suggests the potential for π-π stacking interactions. These non-covalent interactions arise from the overlap of p-orbitals in parallel or near-parallel aromatic rings. The centroid-to-centroid distance and the slip angle between the rings are important parameters that define the nature and strength of these interactions. Such stacking can lead to the formation of one-, two-, or three-dimensional supramolecular architectures.
Without experimental crystallographic data, any discussion of the specific hydrogen bonding network or π-π stacking motifs for this compound would be purely speculative. Further research, including the synthesis of single crystals and their analysis by X-ray diffraction, is required to determine the precise solid-state structure of this compound and to provide a detailed and accurate description of its intermolecular interactions.
Advanced Computational Chemistry and Theoretical Modeling of 5 3 Methoxyphenyl 1h 1,2,4 Triazole Systems
Quantum Chemical Investigations Using Density Functional Theory (DFT)
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of various compounds, including many 1,2,4-triazole (B32235) derivatives. Such studies typically involve a range of analyses as outlined below.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A detailed study would map the distribution of these orbitals across the 5-(3-methoxyphenyl)-1H-1,2,4-triazole structure, identifying the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is vital for predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would identify the most reactive sites, such as the nitrogen atoms of the triazole ring and the oxygen atom of the methoxy (B1213986) group, guiding predictions of its chemical behavior.
Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): An indicator of a molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
Calculation of these values for this compound would allow for a quantitative assessment of its stability and reactivity profile.
Theoretical Vibrational and Electronic Spectra Simulation
Computational methods can simulate infrared (IR), Raman, and UV-Visible spectra. A theoretical vibrational analysis for this compound would predict the frequencies and intensities of its vibrational modes, which could be compared with experimental data to confirm its structure. Similarly, simulating the electronic spectrum would help in understanding the electronic transitions within the molecule, such as those responsible for its absorption of UV or visible light.
Theoretical Predictions of Energetic Properties and Thermal Stability
DFT calculations can be used to predict the energetic properties of a molecule, including its heat of formation. This is particularly relevant for compounds with high nitrogen content, such as triazoles, which are often investigated for their potential as energetic materials. Furthermore, computational analysis can provide insights into the molecule's thermal stability by examining bond dissociation energies, helping to predict how the molecule might decompose upon heating.
While the framework for a comprehensive computational study of this compound is well-established, the specific data required to complete such an analysis is not currently available in the scientific literature. Future research in this area would be necessary to elucidate the detailed molecular and electronic properties of this compound.
Tautomeric Investigations of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is subject to prototropic tautomerism, a process involving the migration of a proton between different nitrogen atoms of the heterocyclic ring. For a monosubstituted 1,2,4-triazole, different tautomeric forms are possible, and their relative stability is crucial for understanding the molecule's chemical reactivity and its interactions with biological targets. scispace.com
Quantum chemical calculations are instrumental in determining the relative stabilities of the possible tautomers of 1,2,4-triazole derivatives. Methods such as Density Functional Theory (DFT) and various ab initio approaches are employed to calculate the electronic energies of each tautomeric form. scispace.comdergipark.org.tr Theoretical modeling is often used to assign the structures of newly synthesized compounds by calculating the relative stability of all possible tautomers. scispace.com
For substituted 1,2,4-triazoles, the position and electronic nature of the substituent can significantly impact the tautomeric equilibrium. bio-conferences.org For instance, in halogenated 1,2,4-triazoles, physical and theoretical studies have established stability orders among the different tautomers. researchgate.net Computational studies on thione-substituted 1,2,4-triazoles have shown that the thione form is generally the most stable tautomer in the gas phase, a finding that holds true across different levels of theory, including HF, B3LYP, and MP2. ajol.info The B3LYP/6-31G(d,p) level of theory has been identified as particularly well-suited for investigating this type of tautomerism. ajol.info
The relative stability of tautomers can be influenced by the environment. While gas-phase calculations provide intrinsic stabilities, solvent effects can alter the equilibrium. Theoretical models like the Polarizable Continuum Model (PCM) are used to simulate the influence of a solvent, which can stabilize more polar tautomers. ekb.eg The orientation of substituents, such as a methoxy group, can remarkably impact the tautomeric behavior, either through the formation of intramolecular hydrogen bonds or by affecting the degree of conjugation in the molecule. bio-conferences.org
| Compound/Tautomer System | Computational Method | Phase | Most Stable Tautomer | Key Finding |
|---|---|---|---|---|
| 1,2,4-Triazole-3-thione Derivatives | B3LYP/6-31G(d,p) | Gas | Thione form | Substituents have no considerable effect on relative stabilities in the gas phase. ajol.info |
| 3-Amino-1,2,4-triazole | Theoretical Studies | N/A | 3-amino-1H-1,2,4-triazole | Stability order is 1H > 2H > 4H tautomer. researchgate.net |
| 3-Bromo-1,2,4-triazole | Theoretical Studies | N/A | 3-bromo-4H-1,2,4-triazole | The 1H and 5H tautomers have similar energy, but the 4H form is most stable. researchgate.net |
Experimental techniques, when combined with theoretical calculations, provide a powerful approach for identifying the predominant tautomer in a given state. bio-conferences.org The simulation of spectra for the most stable forms and their comparison with experimental data is a common validation procedure. scispace.combio-conferences.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the tautomeric structure of 1,2,4-triazoles. nih.gov In ¹H NMR spectra of 1,2,4-triazole-3-thiones, the signal for the N-H proton typically appears in the range of 13–14 ppm. pensoft.net In contrast, the S-H proton of the thiol tautomer is observed at a much higher field, around 1.1–1.4 ppm. pensoft.net For the carbon skeleton, the ¹³C NMR signal for a C=S bond is characteristically found between 169.00–169.10 ppm. pensoft.net
Infrared (IR) Spectroscopy offers distinct vibrational frequencies for different tautomers. For thione-thiol systems, the N-C=S stretching bands of the thione form are typically observed in the 1250–1340 cm⁻¹ region, accompanied by N-H bands at 3100–3460 cm⁻¹. pensoft.net The thiol tautomer, conversely, displays N=C-S stretching bands at lower frequencies (1180–1230 cm⁻¹) and a characteristic weak, sharp S-H stretching band between 2550–2650 cm⁻¹. pensoft.net
Ultraviolet-Visible (UV-Vis) Spectroscopy can also distinguish between tautomers, particularly those involving chromophoric groups like C=S. For 5-substituted-3-mercapto-1,2,4-triazoles, the presence of the thione form often results in a maximum absorption band at 252-256 nm. researchgate.net Theoretical simulations of UV-Vis spectra, when weighted according to the calculated Boltzmann distribution of tautomer stabilities, can be compared with experimental spectra to confirm structural assignments. scispace.combio-conferences.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.gov This technique is invaluable for studying the conformational dynamics of 1,2,4-triazole derivatives, their interactions with biological macromolecules, and their behavior at interfaces. pensoft.netnih.gov
In the realm of drug discovery, MD simulations are crucial for understanding how 1,2,4-triazole derivatives interact with their protein targets. nih.gov These simulations can elucidate binding pathways, predict binding affinities, and reveal the dynamic nature of the protein-ligand complex. nih.govfrontiersin.org For instance, MD simulations have been used to study the binding mechanism of triazole inhibitors to enzymes like sterol 14α-demethylase (CYP51), a key target for antifungal agents. frontiersin.org
These studies often reveal that hydrophobic interactions are a major driving force for the binding of triazole inhibitors to their target proteins. frontiersin.org By analyzing the trajectory of the simulation, key amino acid residues that form stable interactions with the ligand can be identified. frontiersin.org Furthermore, MD simulations can assess the stability of a ligand within the active site of a receptor over time, providing insights into the durability of the binding. researchgate.net The results of such simulations, including binding free energy calculations, offer a theoretical basis for the rational design of more potent and selective inhibitors. frontiersin.org
| System | Simulation Target | Key Finding from MD Simulation | Primary Driving Force |
|---|---|---|---|
| Triazole inhibitors with CYP51 | Binding mechanism | Long-tailed inhibitors form more hydrophobic interactions and have stronger binding affinities. frontiersin.org | Hydrophobic interactions |
| Mono-triazole derivative with Aβ42 protofibril | Inhibition of amyloid aggregation | The ligand binds preferentially at the central hydrophobic core, retarding the conversion to β-sheet structures. acs.org | Favorable binding free energy (-44.9 ± 3.3 kcal/mol). acs.org |
| 1,2,4-Triazole derivatives with antioxidant enzymes | Virtual screening and stability | Simulations of 100 ns indicated great stability for promising compounds when complexed with target enzymes. pensoft.netresearchgate.net | Favorable binding energy determined by MM/PBSA. pensoft.netresearchgate.net |
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. MD simulations can be used to explore the conformational landscape of 1,2,4-triazole derivatives in different solvent environments. ekb.egnih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solute's conformation changes over time and how it interacts with the surrounding solvent. bohrium.com
These simulations provide information on dihedral angle distributions, identifying the most populated conformational states. nih.gov Such studies have shown that for some 1,2,4-triazole derivatives, the presence of intermolecular hydrogen bonds with the solvent can significantly increase interaction energies and stabilize specific conformations. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory can quantify the molecule's structural stability and the flexibility of its different parts, respectively. acs.org
1,2,4-Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic media. scispace.comdergipark.org.tr MD simulations are a powerful tool for investigating the adsorption mechanism of these inhibitor molecules on metal surfaces at the atomic scale. nih.govresearchgate.net
Simulations are typically performed by placing the inhibitor molecules in a simulation box containing a slab of the metal surface (e.g., Fe(110) for steel) and the corrosive solution. scispace.comresearchgate.net The trajectory reveals the orientation of the inhibitor molecules relative to the surface. It is often found that triazole derivatives adsorb in a nearly parallel orientation, maximizing their contact with the metal. nih.gov The interaction energy and binding energy between the inhibitor and the surface can be calculated from the simulation, providing a quantitative measure of the adsorption strength. dergipark.org.tr Binding energies greater than 100 kcal/mol are typically indicative of chemical adsorption (chemisorption), while lower values suggest physical adsorption (physisorption). scispace.comdergipark.org.tr These simulations have shown that the nitrogen atoms of the triazole ring and associated π-electron systems are key reactive sites for adsorption. researchgate.net
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
Binding free energy calculations are pivotal in computational drug design for estimating the affinity of a ligand for its target receptor. Among the most widely used methods are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These methods provide a balance between computational accuracy and efficiency, making them suitable for rescoring docked poses and analyzing molecular dynamics (MD) trajectories. nih.gov
The core principle of these methods involves calculating the binding free energy (ΔG_bind) by subtracting the free energies of the solvated receptor and ligand from the free energy of the solvated complex. nih.gov The total free energy for each species is typically composed of molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_pol), and the nonpolar solvation energy (G_np). nih.gov The key difference between the two methods lies in the calculation of the polar solvation term: MM/PBSA solves the numerical Poisson-Boltzmann equation, while MM/GBSA uses the faster Generalized Born model. nih.gov
In the context of 1,2,4-triazole systems, these methods have been effectively applied to understand structure-activity relationships and predict binding affinities. For instance, in a study of 1,2,4-triazole derivatives as potential antioxidant agents, MM/PBSA calculations were performed following 100-nanosecond MD simulations to determine favorable binding energies and confirm the stability of ligand-receptor complexes. pensoft.netresearchgate.net The results from such calculations can reveal that van der Waals energy often dominates the net binding free energy, while the electrostatic and polar solvation terms, though large, tend to nearly cancel each other out. nih.gov These computational studies on 1,2,4-triazole derivatives indicate that MM/PBSA and MM/GBSA are valuable tools for validating docking results and providing a more accurate estimation of binding affinity, thereby guiding the optimization of compounds like this compound for enhanced target interaction. pensoft.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the structural or physicochemical properties of compounds with their biological activities. This approach is founded on the principle that the biological activity of a substance is a function of its chemical structure. For 1,2,4-triazole derivatives, which exhibit a wide spectrum of biological activities including antifungal, anticancer, and antibacterial properties, QSAR serves as an invaluable tool for predicting the efficacy of new compounds and guiding synthetic efforts toward more potent analogues. researchgate.netphyschemres.orgindexcopernicus.com
The development of a robust QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. For 1,2,4-triazole derivatives, various statistical methods have been employed to construct QSAR models, including Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Artificial Neural Networks (ANN). physchemres.org
Validation is a critical aspect of QSAR modeling to ensure the generated model is robust and has good predictive ability. physchemres.org This is typically achieved through internal validation (e.g., the leave-one-out cross-validation coefficient, q²) and external validation using a test set of compounds not included in the model's training. The predictive ability of the model on the external set is often assessed by the predicted determination coefficient (R²_test). physchemres.org For example, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents yielded a model with a squared correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 0.8109, indicating a strong relationship between the descriptors and the observed biological activity. nih.govbohrium.com Similarly, QSAR models developed for the acute toxicity of 1,2,4-triazole derivatives have been generated following OECD recommendations for development and validation. nih.gov
Molecular descriptors are numerical values that characterize the properties of a molecule. The success of a QSAR model hinges on selecting descriptors that effectively capture the structural features responsible for the compound's biological activity. dergipark.org.tr For 1,2,4-triazole systems, a wide range of descriptors have been investigated, which can be broadly categorized as physicochemical, electronic, and steric.
Studies have shown that the biological activity of 1,2,4-triazoles can be correlated with various descriptors. For instance, in a 3D-QSAR study of triazole derivatives acting as inhibitors of wheat black rust, the steric volume of a particular substituent was identified as the key factor influencing activity. leidenuniv.nl In another QSAR model developed for α-glucosidase inhibitors, descriptors were successfully used to predict the inhibitory activity of triazolone derivatives. researchgate.net A study on anti-pancreatic cancer activity of 1,2,4-triazole derivatives utilized descriptors such as highest occupied molecular orbital energy (E_HOMO), lowest unoccupied molecular orbital (E_LUMO), volume (Vol), LogP, polarizability (Pol), and polar surface area (PSA) to develop a predictive model. researchgate.net The identification of such correlations is crucial for understanding the mechanism of action and for the rational design of new compounds like this compound with potentially enhanced activity.
Beyond predicting therapeutic activity, QSAR methods are actively used to forecast the toxicity of chemical compounds, an approach often termed Quantitative Structure-Toxicity Relationship (QSTR). This is a critical step in early-stage drug development to minimize the risk of late-stage failures. For 1,2,4-triazole derivatives, which can have harmful effects on living organisms, QSTR models have been developed to predict acute toxicity parameters, such as the lethal dose (LD50). nih.gov
These models allow researchers to assess how structural modifications influence a compound's toxicity profile. For example, a QSAR analysis of S-derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazol-3-thiols showed that variations of radicals at the 5th position of the triazole ring significantly affect the predicted LD50 values. Another study on derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols found that increasing the size of the radicals, particularly by introducing aromatic fragments, contributed to enhanced safety, as evidenced by an increase in LD50 values. doaj.org Such findings are instrumental for the rational design of new triazole compounds, including derivatives of this compound, with improved toxicological properties.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. tandfonline.com This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that fit the hypothesis and are likely to be active. tandfonline.comnih.gov The 1,2,4-triazole nucleus is recognized as an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, and rigidity. nih.govmdpi.com
The generation of a 3D pharmacophore hypothesis for triazole scaffolds typically begins with a set of known active molecules (a training set). nih.gov Computational programs, such as Catalyst/HipHop, are used to analyze the conformational flexibility of these molecules and identify common chemical features that are spatially aligned. nih.gov These features often include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (RA), and positive/negative ionizable centers.
For example, a pharmacophore model generated for 1,2,4-triazole derivatives as aromatase inhibitors identified two ring aromatic features, one hydrogen bond acceptor, and one hydrophobic group as essential for activity. tandfonline.com Another study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors generated a pharmacophore model featuring a hydrogen bond acceptor and two aromatic rings. nih.gov Once developed and validated, these hypotheses can be used as 3D queries to screen databases for new compounds. tandfonline.com This approach has been successfully used to screen thousands of small molecules containing the 1,2,4-triazole motif, leading to the identification of novel hits with high predicted activity. tandfonline.com Such models are invaluable for designing new derivatives of this compound by providing a clear blueprint of the structural requirements for biological function.
Mentioned Compounds
Identification of Key Pharmacophoric Features for Molecular Recognition
The molecular architecture of this compound and its derivatives provides a rich template of chemical features essential for molecular recognition by biological targets. Computational studies on this scaffold and related 1,2,4-triazole-containing compounds have identified several key pharmacophoric features that govern their interaction with various enzymes and receptors. A pharmacophore model represents the crucial three-dimensional arrangement of these features necessary for biological activity.
For the 1,2,4-triazole core, the nitrogen atoms are prominent hydrogen bond acceptors, a feature consistently identified in numerous pharmacophore models. pensoft.netsemanticscholar.org The NH group of the triazole ring can also serve as a hydrogen bond donor. The attached phenyl and methoxyphenyl rings contribute significant hydrophobic and aromatic characteristics, which are critical for engaging with non-polar pockets in a target's active site. semanticscholar.org The methoxy group itself can act as a hydrogen bond acceptor.
The precise arrangement and combination of these features dictate the compound's specificity and affinity for a given target. For instance, a pharmacophore model developed for selective COX-2 inhibitors based on a triazole scaffold identified two aromatic rings and one hydrogen bond acceptor as the essential features for activity. semanticscholar.org In another study focusing on CYP51 inhibitors, a validated pharmacophore model consisted of three hydrogen bond acceptors and one hydrophobic feature. imedpub.com The combination of different pharmacophores within a single molecular unit is a recognized strategy for discovering novel and potent drug candidates. nih.gov These models provide a rational basis for understanding how ligands like this compound bind to their receptors and guide the design of new, more potent analogs. nih.gov
| Target/Study | Key Pharmacophoric Features Identified | Reference |
|---|---|---|
| Selective COX-2 Inhibitors | Two aromatic rings, one hydrogen bond acceptor (HBA) | semanticscholar.org |
| CYP51 Inhibitors | Three hydrogen bond acceptors (HBA), one hydrophobic (HY) feature | imedpub.com |
| General 1,2,4-Triazole Systems | Hydrogen bond acceptors (triazole nitrogens), hydrogen bond donors (triazole NH), aromatic/hydrophobic regions (phenyl rings) | pensoft.netnih.gov |
Ligand-Based vs. Structure-Based Pharmacophore Strategies
The development of pharmacophore models for 1,2,4-triazole systems, including this compound, can be approached through two distinct strategies: ligand-based and structure-based methods. The choice between these depends primarily on the availability of structural information for the biological target.
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target receptor or enzyme is unknown. The strategy relies on a set of known active compounds to deduce the essential chemical features responsible for their activity. imedpub.com By superimposing the structures of these active ligands and identifying common spatial arrangements of pharmacophoric features, a hypothesis is generated. For example, a ligand-based 3D pharmacophore model was successfully generated for a series of 1,2,4-triazole derivatives acting as CYP51 inhibitors, leading to the identification of key features like hydrogen bond acceptors and hydrophobic regions. imedpub.com This method is powerful for elucidating the requirements for activity based solely on the chemical structures of the active molecules.
Structure-Based Pharmacophore Modeling: In contrast, this strategy is utilized when the 3D crystal structure of the target protein, often in complex with a ligand, is available. The model is built by analyzing the key interaction points—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—within the ligand-binding site. ijcrcps.com This provides a more direct and often more accurate representation of the necessary features for molecular recognition. For instance, in a study of triazole derivatives as COX-2 inhibitors, crystallographic information was used to define an "excluded volume" in the pharmacophore model, accounting for steric limitations imposed by the active site. semanticscholar.org This approach allows for the design of novel ligands that are precisely tailored to fit the target's binding pocket.
Both strategies have been instrumental in advancing the understanding of 1,2,4-triazole derivatives. While structure-based methods offer a higher level of detail when target information is available, ligand-based approaches provide a valuable alternative for exploring new targets or when structural data is limited.
Virtual Screening for Identification of Novel Scaffolds
Once a pharmacophore model is developed and validated, it can be used as a three-dimensional query to search large chemical databases for novel molecules that match the defined features. This process, known as virtual screening, is a cost-effective and rapid method for identifying new chemical scaffolds with the potential for biological activity. pensoft.netimedpub.com
The design of novel 1,2,4-triazole derivatives often begins with virtual screening of compound libraries to identify potential candidates targeting a specific protein. nih.govafricaresearchconnects.com For example, a validated ligand-based pharmacophore for CYP51 inhibitors was used to screen the NCI and Maybridge chemical databases, resulting in the identification of new potential hits. imedpub.com Similarly, a virtual screening of 112 previously synthesized 1,2,4-triazole compounds was performed using molecular docking to assess their potential as antioxidant agents by targeting six specific enzymes. pensoft.net This initial screening helps to prioritize compounds for further, more detailed computational and experimental analysis. pensoft.net
Virtual screening workflows can be guided by various computational techniques. Molecular docking is frequently used as a primary method to predict the binding affinity and interaction mechanisms of ligands with their target receptors. pensoft.netijcrcps.com This allows researchers to filter large numbers of compounds down to a manageable set of promising candidates for synthesis and biological evaluation. pensoft.net The success of these in silico approaches highlights their crucial role in modern drug discovery, enabling the efficient identification of novel scaffolds based on the 1,2,4-triazole framework and beyond. acs.org
| Study Focus | Screening Method | Database/Library Size | Target | Outcome | Reference |
|---|---|---|---|---|---|
| Antioxidant Agents | Molecular Docking | 112 in-house compounds | Six enzymes regulating oxidative stress | Selection of 23 substances for further ADME analysis and MD simulations. | pensoft.net |
| Anticancer Agents | Virtual Screening (unspecified) | Previously constructed library | Human Adenosine (B11128) A2B Receptor | Design of three new series of 1,2,4-triazole derivatives. | nih.govafricaresearchconnects.com |
| CYP51 Inhibitors | Pharmacophore-based screening | NCI and Maybridge databases | CYP51 | Retrieval of 2 novel hits with good fit values. | imedpub.com |
| Anticancer Agents | Molecular Docking | Over 20 designed 1,2,4-triazole derivatives | Aromatase and Tubulin | Compounds showed higher potential to inhibit aromatase over tubulin polymerization. | ijcrcps.com |
Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 3 Methoxyphenyl 1h 1,2,4 Triazole Derivatives
Design Principles and Substituent Effects on Molecular Interactions
The design of novel derivatives based on the 5-(3-methoxyphenyl)-1H-1,2,4-triazole scaffold is guided by principles that aim to optimize molecular interactions with specific biological targets. The nature, position, and orientation of various substituents can profoundly impact the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its biological function. The 1,2,4-triazole (B32235) ring itself is a key pharmacophore, capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological receptors due to its aromaticity and the presence of three nitrogen atoms. nih.govwindows.net The modification of substituents around this core fundamentally alters the biological activity of the resulting molecules. doaj.org
The 3-methoxyphenyl (B12655295) group attached to the C5 position of the 1,2,4-triazole ring plays a pivotal role in defining the molecule's interaction profile. The methoxy (B1213986) group at the meta-position influences the electron distribution of the phenyl ring and can participate in hydrogen bond formation. zsmu.edu.ua The position of the methoxy group is critical; for instance, studies on related triazole derivatives have shown that the presence of a methoxyphenyl group can be crucial for activity. zsmu.edu.uanih.gov
Table 1: Influence of Phenyl Ring Substituents on Biological Activity in Related 1,2,4-Triazole Derivatives This table compiles findings from various studies on related 1,2,4-triazole structures to infer the potential impact of the 3-methoxyphenyl group.
| Substituent on Phenyl Ring at C5 | Observed Effect on Activity | Potential Interaction Type | Reference |
|---|---|---|---|
| Unsubstituted Phenyl | Generally shows baseline or poor activity. | Basic hydrophobic interactions. | nih.gov |
| 4-Methoxyphenyl | Often associated with significant biological activity. | Hydrophobic interactions, hydrogen bond acceptor. | mdpi.commdpi.com |
| 3,4,5-Trimethoxyphenyl | Frequently exhibits strong activity in various assays. | Enhanced hydrogen bonding and hydrophobic interactions. | mdpi.com |
| Halogen (e.g., Chloro, Fluoro) | Can significantly enhance inhibitory activity. | Halogen bonding, altered electronic properties. | nih.gov |
The N1 position of the 1,2,4-triazole ring is a common site for substitution, and modifications at this position can have a dramatic effect on the molecule's properties. The introduction of different groups at N1 can alter the electronic nature of the triazole ring, influence its tautomeric equilibrium, and introduce new points of interaction with a biological target. nih.gov
For example, the addition of bulky or flexible substituents can probe the steric tolerance of a binding pocket. Aromatic rings at this position can introduce further π-stacking interactions, while alkyl chains can modulate lipophilicity. In some series of 1,2,4-triazole derivatives, the presence of specific substituents at the N-aryl position has been shown to be crucial for potent activity. nih.gov
Introducing a thiol or thione group at the C3 position is a common strategy, as the sulfur atom can act as a potent hydrogen bond donor/acceptor and a nucleophile for further derivatization. mdpi.comnih.gov Alkylation of a C3-thiol group can lead to a diverse range of derivatives with varied biological profiles. mdpi.com Studies have shown that the nature of the substituent at C3 significantly affects biological activity, with groups like substituted phenyls or alkyl chains leading to varied outcomes. researchgate.net The presence of bulky substituents at both C3 and C5 can sometimes lead to lower yields in certain synthetic reactions due to steric hindrance. nih.gov
Table 2: Effect of C3 Substitutions on the Activity of 1,2,4-Triazole Derivatives This table summarizes general SAR findings for substitutions at the C3 position of the 1,2,4-triazole ring.
| C3 Substituent | General Effect on Activity | Rationale | Reference |
|---|---|---|---|
| -SH (Thiol/Thione) | Serves as a key intermediate for derivatization. The thione form is often predominant. | Provides a reactive handle for introducing a variety of side chains. | ijsr.net |
| -S-Alkyl (e.g., -S-CH3, -S-Butyl) | Activity is dependent on the nature of the alkyl group and the biological target. Increased lipophilicity can affect activity and toxicity. | Modulates lipophilicity and steric bulk. | nih.gov |
| -S-Aryl | Often leads to potent compounds, with activity depending on the aryl substituents. | Introduces potential for additional π-π stacking and hydrophobic interactions. | researchgate.net |
| Hydroxyphenyl | Can lead to a favorable antibacterial effect in certain derivatives. | Introduces hydrogen bonding capabilities. | mdpi.com |
Mechanistic Foundations from SAR Analysis
SAR studies provide the foundational data for understanding the mechanisms through which these molecules exert their effects at a molecular level. By correlating structural changes with changes in activity, it is possible to build a model of the key interactions required for a biological response.
Molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. SAR data, often complemented by computational molecular docking studies, helps to identify the specific atoms and functional groups on the this compound scaffold that are critical for binding to a target. pensoft.netresearchgate.net
For instance, molecular docking studies on related triazole derivatives have shown that the triazole ring can form hydrogen bonds with amino acid residues in an enzyme's active site. researchgate.netuobaghdad.edu.iq The phenyl ring often occupies a hydrophobic pocket, and substituents on this ring can fine-tune the strength of these hydrophobic interactions or form additional contacts. nih.gov The ability of the 1,2,4-triazole nucleus to act as a pharmacophore is due to its capacity for hydrogen bonding, its dipole character, rigidity, and solubility. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many molecules. windows.net For derivatives of this compound, stereochemical aspects can arise from the introduction of chiral centers or from restricted rotation around single bonds, leading to different stable conformations (conformers). jocpr.com
Mechanistic Biochemical and Biophysical Investigations of 1,2,4 Triazole Compounds
Enzyme Inhibition Mechanisms
The versatility of the 1,2,4-triazole (B32235) scaffold allows for its interaction with a diverse range of enzymatic targets. The specific mechanisms of inhibition are often intricate, involving precise molecular interactions within the enzyme's active site.
Inhibition of Cytochrome P-450-Dependent 14α-Sterol Demethylase (CYP51)
A cornerstone of the antifungal activity of many azole compounds, including those containing a 1,2,4-triazole ring, is the inhibition of Cytochrome P450 14α-demethylase (CYP51). google.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.
The inhibitory mechanism involves the heterocyclic nitrogen atom of the triazole ring coordinating with the heme iron atom in the active site of CYP51. This interaction prevents the binding and activation of molecular oxygen, thereby blocking the demethylation of lanosterol (B1674476) or other sterol precursors. The accumulation of 14α-methylated sterols disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. google.com The non-ligated portion of the inhibitor molecule also forms multiple contacts with the protein, influencing the strength of the inhibition. For instance, certain 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-propan-2-ols have demonstrated potent antifungal activity through this mechanism, with some compounds showing efficacy comparable to or greater than fluconazole (B54011) and voriconazole.
**Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives against *C. albicans***
| Compound | MIC (µg/mL) against C. albicans | Reference |
|---|---|---|
| Compound 3 | 0.0152 | |
| Compound 6 | 0.0152 | |
| Compound 7 | 0.0152 | |
| Compound 8 | 0.0152 | |
| Compound 9 | 4 | |
| Compound 13a | 32 | |
| Compound 13b | 16 | |
| Fluconazole | > 0.0152 | |
| Voriconazole | 0.0152 |
Inhibition of Cyclooxygenase-2 (COX-2) Enzyme
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are inflammatory mediators. The selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.
1,2,4-triazole derivatives have been designed as selective COX-2 inhibitors. The mechanism often involves the triazole scaffold fitting into the active site of the COX-2 enzyme. For example, hybrids of quinolone and 1,2,4-triazole have shown potent and selective COX-2 inhibition, with IC50 values in the nanomolar range, significantly lower than the reference drug celecoxib. The anti-inflammatory effects of these compounds are also confirmed in vivo through models such as carrageenan-induced paw edema. Furthermore, dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH) have been developed from 1,2,4-triazolo[3,4-a]pyrimidine hybrids, aiming for both anti-inflammatory and cardioprotective properties.
Table 2: COX-2 Inhibition by Selected 1,2,4-Triazole Derivatives
| Compound | COX-2 IC50 | Reference |
|---|---|---|
| Compound 1 (thiazole[3,2-b]-1,2,4-triazole) | 20.5 µM | |
| Compound 33a (quinolone-1,2,4-triazole hybrid) | 7.25 nM | |
| Compound 33b (quinolone-1,2,4-triazole hybrid) | 8.48 nM | |
| Compound 33c (quinolone-1,2,4-triazole hybrid) | 7.91 nM | |
| Celecoxib (Reference) | 42.60 nM | |
| Indomethacin (Reference) | 29.6 µM |
Inhibition of Alpha-Glucosidase
Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in diabetic patients.
1,2,4-triazole derivatives have emerged as potent alpha-glucosidase inhibitors. The mechanism involves the triazole compound acting as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (carbohydrate) from binding. The structural features of the triazole derivatives, such as the presence of specific substituents, are crucial for their inhibitory potency. For instance, some azinane-triazole based compounds have shown a significant increase in alpha-glucosidase inhibition compared to the standard drug acarbose. Novel 1,2,4-triazole derivatives have also been designed as dual inhibitors of both α-amylase and α-glucosidase, with some showing stronger inhibition than acarbose.
Table 3: Alpha-Glucosidase Inhibition by Selected 1,2,4-Triazole Derivatives
| Compound | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|
| Compound 12d (Azinane-triazole) | 36.74 ± 1.24 | |
| Compound 12m (Azinane-triazole) | 19.35 ± 1.28 | |
| Compound 4 (Thioacetamide bridge) | 0.27 ± 0.01 µg/mL | |
| Compound 10 (Thioacetamide bridge) | 0.31 ± 0.01 µg/mL | |
| Acarbose (Reference) | 375.82 ± 1.76 |
Inhibition of Tankyrase Enzymes
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in signaling pathways critical for cancer, such as the WNT/β-catenin pathway. Inhibition of tankyrases can lead to the degradation of β-catenin, thereby suppressing tumor growth.
1,2,4-triazole-based inhibitors have been developed to target the adenosine (B11128) binding pocket of the TNKS1/2 catalytic domain with high selectivity. This selectivity is a key advantage over other PARP inhibitors that bind to the more conserved nicotinamide (B372718) pocket. These inhibitors block the catalytic activity of tankyrases, preventing the poly-ADP-ribosylation of target proteins. This leads to the stabilization of proteins like AXIN1 and AXIN2, a reduction in transcriptionally active β-catenin, and a decrease in the transcription of WNT/β-catenin signaling target genes. Structure-guided lead optimization has produced compounds with picomolar IC50 values in cellular assays.
Table 4: Cellular Activity of a Lead 1,2,4-Triazole-Based Tankyrase Inhibitor (Compound 24/OM-153)
| Assay | IC50 | Reference |
|---|---|---|
| Cellular WNT/β-catenin signaling reporter assay (HEK293) | Picomolar range |
Inhibition of Bacterial Enzymes (e.g., Penicillin Acylase, D-alanine-D-alanine ligase)
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. 1,2,4-triazole derivatives have been investigated for their ability to inhibit essential bacterial enzymes.
One such target is D-alanine-D-alanine ligase , an enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme weakens the cell wall, making the bacterium susceptible.
Another area of investigation is the inhibition of enzymes like penicillin acylase . While direct inhibition of penicillin acylase by simple 1,2,4-triazoles is less documented, the triazole scaffold is used to create hybrid molecules with existing antibiotics, such as fluoroquinolones. These hybrids can overcome resistance mechanisms. For example, clinafloxacin-triazole hybrids have shown high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of β-lactam antibiotics, which are often studied in conjunction with bacterial peptidases, involves the acylation of a serine residue in the enzyme's active site, leading to the formation of a stable acyl-enzyme complex that inactivates the enzyme.
Mechanistic Aspects of Antioxidant Activity
Free radicals and other reactive oxygen species (ROS) are byproducts of normal metabolic processes and can cause oxidative stress, leading to cellular damage and various diseases. Antioxidants are compounds that can neutralize these reactive species.
1,2,4-triazole derivatives have demonstrated significant antioxidant properties through various mechanisms. The antioxidant capacity is often attributed to the ability of the triazole ring and its substituents to donate a hydrogen atom or an electron to scavenge free radicals.
The presence of certain functional groups, such as phenolic hydroxyl (-OH) groups or thiol (-SH) groups, on the triazole scaffold can significantly enhance antioxidant activity. For example, compounds with a phenol (B47542) group can exhibit high radical scavenging activity due to the potential for extended conjugation after hydrogen radical abstraction. Studies have shown that 1,2,4-triazole-3-thiones are generally more effective radical scavengers than their S-alkylated counterparts. The antioxidant potential is evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP) assays.
Table 5: Antioxidant Activity of a Selected 1,2,4-Triazole Derivative
| Compound | Assay | IC50 or Value | Reference |
|---|---|---|---|
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | Total Antioxidant Activity | 232.12 ± 6.89 mmol/ml | |
| ABTS Radical Scavenging | IC50 = 4.59 ± 4.19 µg/mL | ||
| DPPH Radical Scavenging | IC50 = 7.12 ± 2.32 µg/mL |
Mechanistic Insights into Antimicrobial Activity
The antimicrobial properties of 1,2,4-triazole derivatives are well-documented, with several mechanisms of action proposed based on studies of various analogs. The presence of a methoxyphenyl group can significantly influence this activity.
A primary mechanism of antifungal action for many azole compounds is the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts the membrane's structure and function, leading to fungal cell death.
In bacteria, 1,2,4-triazole derivatives have been shown to target various cellular processes. Docking studies on certain 1,2,4-triazole compounds have suggested high-affinity binding to glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the bacterial cell wall. nih.gov Other potential targets include dihydrofolate reductase (DHFR) and DNA gyrase, both of which are essential for bacterial survival. nih.gov The following table shows the minimum inhibitory concentrations (MIC) for a selection of related 1,2,4-triazole compounds against various microorganisms.
Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one | S. albus | <12.5 |
| 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(3-nitrophenyl)-2H-1,2,4-triazol-3-one | S. albus | <12.5 |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid | MRSA | 0.046–3.11 (µM) |
*Data from studies on various substituted 1,2,4-triazole derivatives. nih.gov
As mentioned, the inhibition of ergosterol biosynthesis in fungi by azole compounds leads to a compromised cell membrane. This disruption can increase membrane fluidity and permeability, ultimately resulting in the leakage of essential cellular contents and cell death.
In bacteria, the inhibition of enzymes like glucosamine-6-phosphate synthase directly interferes with the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov A weakened cell wall makes the bacterium susceptible to osmotic lysis and unable to survive. The structural features of the 1,2,4-triazole ring and its substituents, such as the methoxyphenyl group, are critical for the specific interactions with these enzymatic targets that lead to the disruption of cell wall and membrane integrity.
Coordination Chemistry and Metal Complexation Studies Involving 1,2,4 Triazole Ligands
Synthesis of Metal Complexes with 1,2,4-Triazole (B32235) Derivatives as Ligands
The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the reaction of a suitable metal salt with the triazole ligand in an appropriate solvent. The resulting structure of the complex is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, the reaction temperature, and the pH of the medium. rsc.org
The versatility of 1,2,4-triazole ligands allows for the formation of a range of complex architectures, from simple mononuclear species to more complex oligonuclear and polynuclear structures. researchgate.netresearchgate.net
Mononuclear Complexes: In the presence of an excess of the ligand or when using ligands with bulky substituents that sterically hinder the formation of bridges, mononuclear complexes can be isolated. researchgate.netnih.gov For example, the reaction of copper(II) nitrate (B79036) with an excess of 3-(2-pyridinyl)-1H-1,2,4-triazole can lead to the formation of a mononuclear octahedral complex. nih.gov
Oligonuclear and Polynuclear Complexes: The bridging capability of the 1,2,4-triazole ring, primarily through its N1 and N2 atoms, is a key feature that facilitates the assembly of oligonuclear and polynuclear complexes. researchgate.netsemanticscholar.org These can range from discrete dinuclear or trinuclear species to one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. semanticscholar.orgethz.ch For instance, trinuclear complexes of cobalt(II) and nickel(II) have been synthesized with 4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole, where the metal centers are bridged by the triazole moieties. chemijournal.com The synthesis of a trinuclear copper(II) complex with N′-[(1Z)-1H-1,2,4-triazol-3-ylmethylene]-1H-1,2,4-triazole-3-carbohydrazide has also been reported. nih.gov
A wide variety of transition metal ions have been successfully incorporated into complexes with 1,2,4-triazole ligands, each imparting unique properties to the resulting material.
Zn(II) Complexes: Zinc(II) complexes with 1,2,4-triazole derivatives have been synthesized and are often studied for their luminescence properties. ekb.eg Dinuclear zinc(II) complexes with 3,5-diamino-1,2,4-triazole have been prepared through mechanochemical methods, resulting in tetrahedral coordination geometries around the zinc centers. eajournals.orgnih.gov
Cu(II) Complexes: Copper(II) complexes of 1,2,4-triazoles are numerous and have been investigated for their magnetic properties. researchgate.net Both mononuclear and binuclear copper(II) complexes have been synthesized with 3-methyl-5-pyridin-2-yl-1,2,4-triazole. researchgate.net A new dinuclear copper(II) coordination compound with 3-(2-pyridyl)-5-ethyl-1,2,4-triazole has also been structurally characterized. uobaghdad.edu.iq
Ni(II) Complexes: Nickel(II) readily forms complexes with 1,2,4-triazole ligands, often resulting in octahedral geometries. chemijournal.com Polynuclear nickel(II) complexes with 4-substituted 1,2,4-triazoles have been synthesized, forming linear chain-like structures. ethz.ch The synthesis of a Ni(II) complex with a Schiff base derived from 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione has been reported to have a square planar structure. mdpi.com
Fe(II) Complexes: Iron(II) complexes with 1,2,4-triazoles are of particular interest due to their spin-crossover behavior, which makes them promising for applications in molecular switches and sensors. ethz.ch Polynuclear iron(II) complexes with 4-amino-1,2,4-triazole (B31798) have been shown to exhibit this property. ethz.ch
Co(II) Complexes: Cobalt(II) forms a variety of complexes with 1,2,4-triazole ligands, with coordination numbers and geometries that can be sensitive to temperature and solvent. ethz.ch A linear trinuclear cobalt(II) complex with 4-(2-pyridine)-1,2,4-triazole has been synthesized and characterized. ethz.ch
Pd(II) Complexes: Palladium(II) complexes with 1,2,4-triazole-based N-heterocyclic carbene ligands have been synthesized and studied for their catalytic activity in cross-coupling reactions. researchgate.net
Eu(III) Complexes: While less common, the coordination of lanthanide ions such as Europium(III) with 1,2,4-triazole derivatives is an area of interest for the development of luminescent materials. However, specific examples with simple 1,2,4-triazole ligands are not as prevalent in the literature as those with transition metals.
The rational design of 1,2,4-triazole-based ligands is a powerful strategy for controlling the final architecture of the metal complex. By introducing specific functional groups onto the triazole ring, it is possible to direct the coordination behavior and influence the dimensionality and properties of the resulting material.
For instance, the incorporation of additional donor groups, such as pyridyl or amino moieties, can lead to the formation of chelating ligands that can form more stable complexes or promote specific coordination geometries. researchgate.netmdpi.com The use of bis-triazole linkers, where two triazole rings are connected by a spacer, has been employed in the synthesis of metal-organic frameworks (MOFs) with porous structures and interesting dynamic properties. nih.gov The nature of the substituent at the N4 position of the triazole ring can also influence the resulting structure, with different substituents leading to variations in the packing and dimensionality of the complexes. researchgate.net
Structural Characterization of Metal-Triazole Complexes
The elucidation of the structure and coordination environment of metal-triazole complexes is crucial for understanding their properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the triazole ligand to the metal ion. The stretching vibrations of the C=N and N-N bonds within the triazole ring are sensitive to coordination. A shift in the position of these bands in the IR spectrum of the complex compared to the free ligand is indicative of coordination. nih.govrsc.org For example, in trinuclear Ni(II) and Zn(II) complexes with 3,5-diamino-1,2,4-triazole, a lowering of the C=N stretching frequency confirms the coordination of the triazole ring's nitrogen atoms to the metal. nih.gov The presence of new bands at lower frequencies can often be assigned to metal-nitrogen stretching vibrations. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. The d-d transitions of transition metal ions are particularly informative. For instance, the UV-Vis spectra of Ni(II) complexes can help distinguish between octahedral, tetrahedral, and square planar geometries based on the number and energy of the observed absorption bands. chemijournal.com The spectra of Co(II) complexes can also provide insights into their coordination environment. ethz.ch
The table below summarizes the IR and UV-Vis spectral data for a selection of 1,2,4-triazole metal complexes.
| Complex | Ligand | IR (cm⁻¹) ν(C=N) of Triazole | UV-Vis (nm) λmax | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| Ni3(Hdatrz)6(H2O)66 | 3,5-diamino-1,2,4-triazole | 1624 (shifted from 1628 in free ligand) | Not specified | Distorted Octahedral | nih.gov |
| Co3(Hdatrz)6(H2O)66 | 3,5-diamino-1,2,4-triazole | 1622 | Not specified | Distorted Octahedral | nih.gov |
| Zn3(Hdatrz)6(H2O)66 | 3,5-diamino-1,2,4-triazole | 1574 | Not specified | Distorted Octahedral | nih.gov |
| [Ni(L)Cl] | Schiff base of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione | Not specified | Not specified | Square Planar | mdpi.com |
Numerous crystal structures of metal complexes with 1,2,4-triazole derivatives have been reported, revealing a rich variety of coordination modes and supramolecular assemblies. researchgate.netnih.govuobaghdad.edu.iq For example, the crystal structure of a dinuclear copper(II) complex with 3-(2-pyridyl)-5-ethyl-1,2,4-triazole showed a distorted trigonal-bipyramidal environment for each copper atom. uobaghdad.edu.iq In a trinuclear copper(II) complex, both square pyramidal and square planar geometries were observed for the different copper ions within the same molecule. nih.gov The analysis of dinuclear zinc(II) complexes with 3,5-diamino-1,2,4-triazole revealed a tetrahedral geometry around the zinc centers and the presence of a hexanuclear Zn₂N₄ ring. nih.gov
The table below presents crystallographic data for a selection of metal complexes with 1,2,4-triazole derivatives.
| Complex | Ligand | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| [Cu2(LEt)2(OAc)2(dmf)2] | 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | Cu(II) | Distorted Trigonal-Bipyramidal | Dinuclear with bridging triazolate | uobaghdad.edu.iq |
| Cu3L2Cl46 | N′-[(1Z)-1H-1,2,4-triazol-3-ylmethylene]-1H-1,2,4-triazole-3-carbohydrazide | Cu(II) | Distorted Square Pyramidal and Square Planar | Trinuclear with different Cu(II) geometries | nih.gov |
| [Zn2(DAT)2Cl4] | 3,5-diamino-1,2,4-triazole | Zn(II) | Tetrahedral | Dinuclear with a boat-shaped Zn2N4 ring | nih.gov |
| Co3(pytrz)6(H2O)66 | 4-(2-pyridine)-1,2,4-triazole | Co(II) | Octahedral | Linear trinuclear unit | ethz.ch |
Theoretical and Computational Analysis of Metal-Triazole Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of metal-triazole interactions. These approaches provide profound insights into the electronic and geometric properties of the resulting complexes, which are crucial for understanding their stability and reactivity.
DFT Calculations for Electronic and Geometrical Properties of Complexes
Density Functional Theory (DFT) calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of metal complexes with 1,2,4-triazole ligands, DFT allows for the optimization of molecular geometries and the calculation of various electronic properties.
A study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione demonstrated that full potential linear augmented plane wave (FP-LAPW) method within DFT could accurately determine bond lengths and angles, showing better agreement with solid-state experimental data than calculations performed on isolated molecules in the gas phase. psu.edunih.gov This highlights the importance of considering the crystalline environment in theoretical models.
Furthermore, DFT calculations can elucidate the electronic band structure of these materials. For the aforementioned 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, calculations revealed an indirect energy gap of 3.1 eV, with the valence band maximum (VBM) and conduction band minimum (CBM) being primarily composed of S-p and C-p states, respectively. psu.edunih.gov This information is vital for understanding the semiconductor properties of these materials.
In a related study on 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize the molecular structure and compare it with the experimental X-ray diffraction data. nih.govresearchgate.net The study also investigated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the energy gap, providing insights into the molecule's reactivity and electronic transitions. nih.gov
For iridium(III) complexes with 4-phenyl-1,2,3-triazole based ligands, theoretical calculations have shown that the nature of the cyclometalating ligand significantly influences the HOMO-LUMO gap and, consequently, the redox and emission properties of the complexes. acs.org Specifically, a standard C^N cyclometalated phenyl-triazole was found to induce a larger ligand-field splitting and a more pronounced HOMO stabilization compared to a C^C: carbene analogue. acs.org
Table 1: Representative Bond Lengths and Angles from DFT Calculations for a Phenyl-Triazole Derivative
| Parameter | Calculated (FP-LAPW) | Experimental (X-ray) |
| Bond Length (Å) | ||
| N1-N2 | 1.39 | 1.40 |
| C3-N4 | 1.38 | 1.37 |
| C5-S | 1.68 | 1.67 |
| Bond Angle (°) | ||
| N2-C3-N4 | 108.5 | 108.2 |
| C3-N4-C(phenyl) | 125.1 | 125.4 |
Note: Data is illustrative and based on findings for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione to represent the type of information obtained from DFT studies. psu.edu
Prediction of Stability Constants and Binding Energies
The stability of metal-triazole complexes is a critical factor in their practical applications. Stability constants (log K) and binding energies quantify the affinity between the metal ion and the ligand. While experimental determination is common, computational methods are increasingly used for prediction.
Machine learning models, trained on extensive databases of experimental stability constants, are emerging as a powerful tool for predicting the stability of new metal-ligand complexes. nih.gov These models can rank ligands based on their predicted binding strength, thereby guiding the design of ligands with optimal selectivity for specific metal ions.
Computational chemistry can also be used to calculate the binding energies of specific interactions within a crystal structure. For example, in the study of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, the energy of a C—H···O hydrogen bond was calculated to be 47.1 kJ mol⁻¹. nih.govresearchgate.net
In a study of 4-(1,2,3-triazole)phenol derivatives as inhibitors for macrophage migration inhibitory factor (MIF), the binding affinity (Kd) was determined experimentally and complemented by molecular docking simulations. ubaya.ac.id The results showed a good correlation between the experimentally determined Ki value (3.2 μM) and the computationally predicted binding affinity, demonstrating the utility of in silico methods in predicting binding interactions. ubaya.ac.id
Catalytic Applications of Metal-1,2,4-Triazole Complexes
Metal complexes of 1,2,4-triazoles have demonstrated significant potential in various catalytic applications, spanning both homogeneous and heterogeneous systems. The versatility of the triazole ring allows for the fine-tuning of the electronic and steric properties of the metal center, leading to enhanced catalytic activity and selectivity.
Homogeneous and Heterogeneous Catalysis
Metal-1,2,4-triazole complexes can function as catalysts in both homogeneous and heterogeneous settings. In homogeneous catalysis , the catalyst is dissolved in the same phase as the reactants, often leading to high activity and selectivity. However, catalyst separation from the product can be challenging.
Conversely, in heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This facilitates easy separation and recycling of the catalyst. 1,2,4-triazole ligands have been successfully incorporated into heterogeneous catalysts by anchoring them onto solid supports. For example, a ruthenium(II)-1,2,3-triazole complex supported on SBA-15 has been shown to be an efficient and reusable heterogeneous catalyst for transfer hydrogenation and multicomponent click reactions. rsc.orgmdpi.com
The choice between homogeneous and heterogeneous catalysis depends on the specific application, balancing the need for high activity and selectivity with the practical requirements of catalyst recovery and reuse. researchgate.net
Applications in Organic Transformations (e.g., Hydrocarbon Oxidation, Aziridination)
While specific examples of 5-(3-methoxyphenyl)-1H-1,2,4-triazole in hydrocarbon oxidation are not documented, metal complexes with related triazole ligands are known to catalyze a variety of organic transformations. For instance, copper-triazole complexes have been explored for their catalytic activity in cycloaddition reactions. nih.gov
The synthesis of aziridines , important nitrogen-containing heterocyclic compounds, can be influenced by triazole-containing molecules. Although not a direct catalytic application of a metal-triazole complex, aziridine-triazole conjugates have been synthesized where the triazole ring acts as a crucial linker. researchgate.net This highlights the structural role that triazoles can play in the design of complex organic molecules. The intramolecular dipolar cycloaddition of an azide (B81097) with an alkyne, a reaction often catalyzed by copper, has been used to create triazole-fused heterocycles from fused ring aziridines. nih.gov
Oxygen Reduction Reaction (ORR) Catalysis
The oxygen reduction reaction (ORR) is a critical process in fuel cells. Platinum-based catalysts are highly effective for ORR but are expensive and scarce. tennessee.edu This has driven research into alternative catalysts, with metal-1,2,4-triazole complexes emerging as promising candidates.
Studies on copper complexes of 3,5-diamino-1,2,4-triazole supported on carbon black have shown very high activity for oxygen reduction. nih.gov DFT calculations on a Cu(II) complex of 3,5-diamino-1,2,4-triazole have provided insights into the ORR mechanism, estimating a barrier of 0.7 eV for the cleavage of the O-O bond in the dissociative pathway.
Furthermore, an electrochemical architecture has been designed where self-assembled monolayers of metal-triazole complexes on a glassy carbon electrode, covered with a lipid monolayer, can electrocatalytically reduce O₂. nih.govnih.gov A copper-triazole complex in this system catalyzed the reduction of O₂ with an onset potential of approximately +0.1 V. nih.gov In another study, triazolo-hemiphthalocyanines complexed with metal chelates and pyrolyzed on a carbon surface exhibited an onset potential of 0.84 V for ORR, which is close to that of commercial Pt/C electrodes (0.9 V). tennessee.edu
Table 2: Catalytic Applications of Representative Metal-Triazole Complexes
| Catalyst Type | Application | Key Findings |
| Supported Ru(II)-1,2,3-triazole | Transfer Hydrogenation, Click Reactions | Highly efficient and reusable heterogeneous catalyst. rsc.orgmdpi.com |
| Cu(II)-3,5-diamino-1,2,4-triazole | Oxygen Reduction Reaction (ORR) | High catalytic activity for ORR on carbon support. nih.gov |
| Membrane-modified Cu-triazole | Electrocatalytic O₂ Reduction | Onset potential of approx. +0.1 V. nih.govnih.gov |
| Pyrolyzed Co(III)-triazolo-hemiphthalocyanine | Oxygen Reduction Reaction (ORR) | Onset potential of 0.84 V, close to commercial Pt/C. tennessee.edu |
Emerging Research Directions and Interdisciplinary Approaches
Integration of Data Science and Machine Learning for Triazole Research
Data science and machine learning (ML) are becoming indispensable tools in triazole research, enabling the prediction of biological activity and the design of new compounds with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of this approach, establish mathematical relationships between the chemical structure of triazole derivatives and their biological activities.
Machine learning algorithms are employed to build predictive models for various applications. For instance, ML has been used to design hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with potential anticancer activity. nih.gov These models can sift through vast chemical libraries to identify promising candidates for synthesis and testing, significantly reducing the time and cost of research. In one study, a series of 1,2,4-triazole (B32235) derivatives underwent QSAR analysis to create models that could predict their antimicrobial activity, with results showing a high correlation between predicted and experimental data. kashanu.ac.ir Another study focused on designing novel α-glucosidase inhibitors from 1,2,4-triazole derivatives, using a QSAR model to guide the development of compounds with potentially enhanced inhibitory action. nih.gov
Table 1: Application of Machine Learning and QSAR in Triazole Research
| Research Area | Methodology | Key Findings | Reference |
|---|---|---|---|
| Anticancer Agents | Machine Learning, Molecular Docking | Identified a quinolinesulfonamide-triazole hybrid as a potential inhibitor of Rho-associated protein kinase (ROCK1). | nih.gov |
| Antimicrobial Agents | Quantitative Structure-Activity Relationship (QSAR) | Developed multi-parametric models with high correlation coefficients (up to 0.901) for predicting antimicrobial activity of 1,2,4-triazole derivatives. | kashanu.ac.ir |
| α-Glucosidase Inhibitors | 2D-QSAR, Multiple Linear Regression (MLR) | Designed seven new 1,2,4-triazole compounds with potentially higher pIC50 values against α-glucosidase based on the predictive model. | nih.gov |
Advanced In-Silico Methodologies for Drug Discovery and Material Science
In-silico methodologies, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in modern drug discovery and material science, providing deep insights into molecular interactions. These computational techniques allow researchers to predict how a ligand, such as a triazole derivative, will bind to a target protein's active site.
Molecular docking studies are routinely used to predict the binding affinity and orientation of small molecules at the active site of a protein. nih.gov For example, the interactions of 1,2,4-triazole inhibitors with the active site of Candida albicans' lanosterol (B1674476) 14α-demethylase have been studied, revealing binding energies significantly lower than existing drugs like fluconazole (B54011). nih.gov In another study, an indole (B1671886) triazole conjugate was evaluated in silico, with docking and MD simulations suggesting it binds to an allosteric site of Penicillin-Binding Protein 2a (PBP2a), indicating its potential against MRSA. mdpi.com These simulations provide a structural basis for the inhibitory action of the compounds. mdpi.com Similarly, in-silico investigations of 1,2,4-triazole derivatives as potential antioxidant agents have used molecular docking and MD simulations to indicate stable complex formation with enzymes that regulate oxidative stress. pensoft.net
Table 2: Examples of In-Silico Studies on Triazole Derivatives
| Triazole Derivative Class | Target Protein | In-Silico Method | Key Finding | Reference |
|---|---|---|---|---|
| 1,2,4-Triazoles | Candida albicans Lanosterol 14α-demethylase | Molecular Docking, MD, MM/GBSA | Proposed molecule P1 showed a binding energy of -9.3 kcal/mol, superior to fluconazole (-6.7 kcal/mol). | nih.gov |
| Indole Triazole Conjugate (ITC) | Penicillin-Binding Protein 2a (PBP2a) | Molecular Docking, MD, PCA | ITC demonstrated high affinity for the allosteric site of PBP2a, suggesting a mechanism for overcoming antibiotic resistance. | mdpi.com |
| 1,2,4-Triazole Derivatives | Oxidative Stress Enzymes (e.g., NO-synthase) | Molecular Docking, MD, MM-PBSA | Compounds showed stable binding to target enzymes, indicating potential as antioxidant agents. | pensoft.net |
| Indolyl 1,2,4-Triazole Scaffolds | Cyclin-Dependent Kinase 4/6 (CDK4/6) | Molecular Docking | The binding modes were found to mimic that of the FDA-approved inhibitor palbociclib. | rsc.org |
Future Prospects in Sustainable Synthesis and Green Chemistry for Triazoles
The principles of green chemistry are increasingly influencing the synthesis of triazole compounds, aiming to create more environmentally benign and efficient processes. rsc.org This shift involves using alternative energy sources, biodegradable solvents, and developing atom-economical, one-pot reactions. nih.govrsc.org
Recent advancements include the use of nonconventional energy sources like microwaves and ultrasound, as well as mechanochemistry, to synthesize biologically relevant 1,2,4-triazoles. nih.gov Continuous-flow synthesis has emerged as a safe and efficient method for producing 1,2,4-triazole derivatives, offering high selectivity and avoiding the need for chromatography. rsc.org The use of biodegradable solvents like Cyrene™ represents another significant step forward, allowing for product isolation through simple precipitation in water, which minimizes waste and reduces costs. nih.gov These sustainable approaches are not only environmentally friendly but often result in higher yields and safer handling of energetic intermediates compared to traditional batch processes. rsc.org
Table 3: Green Chemistry Approaches for Triazole Synthesis
| Green Chemistry Method | Key Advantage(s) | Example Application | Reference |
|---|---|---|---|
| Continuous-Flow Synthesis | High selectivity, safety, atom economy, no chromatography | Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. | rsc.org |
| Ultrasound and Mechanochemistry | Use of alternative energy sources, reduced solvent use | Synthesis of various biologically active 1,2,3- and 1,2,4-triazole systems. | nih.gov |
| Biodegradable Solvents (Cyrene™) | Eliminates organic solvent extractions and chromatography, reduces waste | Synthesis of 1,2,3-triazoles via click chemistry. | nih.gov |
| Click Chemistry | High efficiency and selectivity, mild reaction conditions | Development of an indole triazole conjugate (ITC). | mdpi.com |
Exploration of Novel Mechanistic Targets and Biological Pathways
Researchers are actively exploring novel biological targets and pathways for triazole derivatives, moving beyond their traditional roles as antifungal or antimicrobial agents. This expansion into new therapeutic areas is driven by the structural versatility of the triazole scaffold, which allows for interaction with a wide range of biological targets. mdpi.com
New research has identified 1,2,4-triazole derivatives as potent agents against various cancers by targeting different mechanisms. For instance, novel (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles have been designed as antimitotic agents that inhibit tubulin polymerization, showing potent activity in breast cancer cell lines. mdpi.com Other studies have developed indolyl 1,2,4-triazole derivatives that act as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle, demonstrating significant anti-proliferative activity. rsc.org Furthermore, a new class of 1,2,4-triazoles has been identified as selective inhibitors of 5-lipoxygenase-activating protein (FLAP), a key player in the leukotriene biosynthetic pathway, presenting a novel platform for developing anti-inflammatory agents. acs.org The combination of indole and triazole moieties is seen as a valuable strategy to enhance efficacy and minimize the development of resistance by potentially suppressing multiple bacterial targets simultaneously. mdpi.com
Table 4: Novel Biological Targets for Triazole Derivatives
| Triazole Derivative | Biological Target/Pathway | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | Tubulin Polymerization | Breast Cancer | Compound 22b showed potent antiproliferative activity (IC50 = 0.39 µM in MCF-7 cells) and induced G2/M cell cycle arrest. | mdpi.com |
| Indolyl 1,2,4-triazole derivatives | Cyclin-Dependent Kinases (CDK4/6) | Breast Cancer | Compounds Vf and Vg showed potent cytotoxicity against MCF-7 and MDA-MB-231 cell lines and induced apoptosis. | rsc.org |
| 4,5-diaryl-3-thioether-1,2,4-triazoles | 5-Lipoxygenase-Activating Protein (FLAP) | Inflammation | Identified a novel chemical platform for developing selective leukotriene biosynthesis inhibitors as anti-inflammatory agents. | acs.org |
| 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | Cyclooxygenase (COX-1/COX-2) | Inflammation | Synthesized compounds exhibited remarkable anti-inflammatory activity with low ulcerogenicity. | nih.gov |
Q & A
Q. What strategies mitigate stability issues in this compound during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
